Product packaging for 3,5-Di-tert-butylaniline(Cat. No.:CAS No. 2380-36-1)

3,5-Di-tert-butylaniline

Cat. No.: B181150
CAS No.: 2380-36-1
M. Wt: 205.34 g/mol
InChI Key: MJKNHXCPGXUEDO-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylaniline is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B181150 3,5-Di-tert-butylaniline CAS No. 2380-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butylaniline
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InChI

InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MJKNHXCPGXUEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
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DSSTOX Substance ID

DTXSID80178493
Record name 3,5-Di-tert-butylaniline
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Molecular Weight

205.34 g/mol
Source PubChem
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CAS No.

2380-36-1
Record name 3,5-Bis(1,1-dimethylethyl)benzenamine
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Record name 3,5-Di-tert-butylaniline
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Record name 3,5-Di-tert-butylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylaniline, a sterically hindered aromatic amine with significant applications in chemical synthesis, materials science, and pharmaceutical research. This document details its physicochemical properties, synthesis protocols, and potential biological activities. Particular emphasis is placed on its role as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for professionals engaged in research and development who are considering the use of this compound in their work.

Core Properties of this compound

This compound is an organic compound characterized by an aniline (B41778) ring substituted with two tert-butyl groups at the meta positions. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and utility.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2380-36-1[1][2][3]
Molecular Formula C₁₄H₂₃N[1][2]
Molecular Weight 205.34 g/mol [3]
Appearance White to light yellow crystalline powder
Melting Point 54-57 °C[1]
Boiling Point 276.6 ± 29.0 °C (Predicted)[1]
Density ~0.912 g/cm³[1]
Solubility Soluble in benzene (B151609) and alcohol.
Flash Point 113 °C (235.4 °F) - closed cup[4]
InChI Key MJKNHXCPGXUEDO-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C
Safety and Handling

This compound is classified as an irritant. It is known to cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4] It should be stored in a well-ventilated area, away from strong oxidants, strong acids, and strong bases.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, most notably via Friedel-Crafts alkylation of aniline or the reduction of a corresponding nitro compound.

Synthesis via Friedel-Crafts Alkylation of Aniline

This protocol describes a general procedure for the synthesis of this compound using a Friedel-Crafts alkylation reaction.

Diagram of the Synthesis Workflow

Workflow for Friedel-Crafts Alkylation start Start reactants Combine Aniline and tert-Butyl Chloride in an Inert Solvent start->reactants catalyst Cool Mixture and Add AlCl₃ Catalyst Portion-wise reactants->catalyst reaction Allow Reaction to Warm to Room Temperature and Stir for 12-24h catalyst->reaction quench Quench Reaction with Ice-Cold Water and Neutralize with Base reaction->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer with Anhydrous MgSO₄ extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Obtain this compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aniline and an inert solvent such as a chlorinated hydrocarbon.[1]

  • Addition of Alkylating Agent: Add tert-butyl bromide to the dropping funnel and add it dropwise to the stirred aniline solution.[1]

  • Catalyst Introduction: Cool the reaction mixture in an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in small portions to control the exothermic reaction.

  • Reaction Progression: After the addition of the catalyst is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Neutralize the mixture with a suitable base, such as sodium hydroxide (B78521) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Applications in Research and Development

The unique steric hindrance provided by the two tert-butyl groups makes this compound a valuable building block in several areas of chemical and pharmaceutical research.

Intermediate in Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymer stabilizers due to its light and heat stability.[1]

Role in Drug Development and Biological Activity

Derivatives of this compound have shown potential biological activities. The bulky tert-butyl groups can influence the binding affinity and specificity of these derivatives to biological targets like enzymes and receptors.

Potential Biological Activities of Derivatives

Biological Activities of this compound Derivatives start This compound derivative Synthesis of Derivatives (e.g., Thiosemicarbazones, Chalcones) start->derivative antimicrobial Antimicrobial Activity derivative->antimicrobial antiparasitic Antiparasitic Activity derivative->antiparasitic enzyme_inhibition Enzyme Inhibition derivative->enzyme_inhibition antioxidant Antioxidant Activity derivative->antioxidant

Caption: Potential therapeutic applications stemming from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol outlines a general method for testing the antimicrobial activity of derivatives synthesized from this compound using the agar (B569324) well diffusion method.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar medium and sterilize it by autoclaving. Pour the sterile agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compound: Dissolve the synthesized derivative of this compound in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume (e.g., 100 µL) of the solution to the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound is a chemical compound with a unique structural profile that lends itself to a variety of applications, from a foundational block in organic synthesis to a scaffold for developing biologically active molecules. Its steric properties are key to its utility, influencing reaction selectivity and interactions with biological macromolecules. This guide provides essential data and protocols to facilitate its use in a research and development setting. Further investigations into its derivatives are likely to uncover new applications in materials science and medicinal chemistry.

References

3,5-Di-tert-butylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Di-tert-butylaniline, a key organic intermediate.

Core Molecular Data and Physical Properties

This compound is an aromatic amine characterized by the presence of two bulky tert-butyl groups meta to the amino group on the benzene (B151609) ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₄H₂₃N[1][2]
Molecular Weight 205.34 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 54-57 °C[1][3]
Boiling Point ~200 °C[4]
Density ~0.912 g/cm³[1]
Flash Point 113 °C (closed cup)
CAS Number 2380-36-1[2]

Molecular Structure and Identification

The structure of this compound is defined by a central benzene ring substituted with an amino group (-NH₂) at position 1, and two tert-butyl groups at positions 3 and 5.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • SMILES: CC(C)(C)c1cc(N)cc(c1)C(C)(C)C[1]

  • InChI: 1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3[1]

Experimental Protocols

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the Friedel-Crafts alkylation of aniline (B41778). Another prevalent method is the reduction of the corresponding nitro compound. Below is a generalized protocol for the synthesis via direct alkylation.

Objective: To synthesize this compound via the direct alkylation of aniline.

Materials:

  • Aniline

  • tert-Butyl chloride or tert-Butyl bromide[4]

  • A suitable Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • An inert solvent (e.g., chlorinated hydrocarbon)[4]

  • Sodium hydroxide (B78521) or potassium carbonate solution (for workup)[1]

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.

  • Alkylation: Add tert-butyl chloride dropwise to the cooled, stirring mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench it by slowly pouring it over crushed ice.

  • Neutralization: Neutralize the acidic mixture by adding a base solution (e.g., sodium hydroxide) until the solution is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.

Chemical Reactions and Applications

This compound serves as a versatile intermediate in organic synthesis. The bulky tert-butyl groups sterically hinder the ortho positions, directing electrophilic aromatic substitution to the para position relative to the amino group. The amino group itself can undergo typical reactions such as diazotization.

One notable application is its use in the synthesis of complex heterocyclic systems and lipophilic wedges. For instance, it has been used in the synthesis of lipophilic wedges by reacting it with 2-amino-6-chloropyrimidin-4-ol.[5] It is also a useful reactant for creating fluorescent dyes.[3]

Below is a diagram illustrating the synthesis of a diazonium salt from this compound, a common step for further functionalization of the aromatic ring.

Caption: Diazotization of this compound.

References

Synthesis of 3,5-Di-tert-butylaniline from Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3,5-di-tert-butylaniline, a sterically hindered aromatic amine with significant applications in materials science and as a precursor in pharmaceutical and agrochemical development, presents a unique set of challenges. Direct Friedel-Crafts alkylation of aniline (B41778) is impractical due to the deactivation of the aromatic ring by the Lewis acid catalyst complexing with the amino group. This technical guide provides an in-depth overview of the viable synthetic pathways to produce this compound, focusing on two primary multi-step strategies: the protection-alkylation-deprotection of aniline and the alkylation-reduction of nitrobenzene. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the successful laboratory synthesis of this valuable compound.

Introduction

This compound is a key building block in organic synthesis, prized for the steric bulk imparted by the two tert-butyl groups positioned meta to the amino functionality. This structural feature can enhance the thermal stability and solubility of derivative compounds in nonpolar solvents, making it a valuable component in the design of novel polymers, ligands for catalysis, and organic electronic materials. Furthermore, its unique electronic and steric properties are of interest in the development of new pharmacologically active molecules.

The direct introduction of two tert-butyl groups onto the aniline ring via electrophilic aromatic substitution is hampered by the basicity of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylation. This interaction forms a deactivating ammonium (B1175870) salt, which renders the aromatic ring electron-poor and thus unreactive towards the electrophilic attack of the tert-butyl carbocation.[1][2] Consequently, indirect synthetic routes are necessary to achieve the desired 3,5-disubstitution pattern.

This guide outlines two robust and experimentally validated multi-step synthetic pathways starting from readily available precursors.

Recommended Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound:

  • Route A: Acetanilide (B955) Pathway - This approach involves the protection of the amino group of aniline as an acetamide (B32628), followed by a Friedel-Crafts di-tert-butylation, and subsequent deprotection to yield the target aniline.

  • Route B: Nitrobenzene Pathway - This alternative strategy begins with the di-tert-butylation of nitrobenzene, followed by the reduction of the nitro group to the desired amine.

The selection of the optimal route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route A: The Acetanilide Pathway

This pathway is often preferred as it commences from aniline, the titular starting material. The initial protection of the amino group as an acetamide moderates its directing effect and prevents interference with the Lewis acid catalyst in the subsequent alkylation step.

Logical Workflow for the Acetanilide Pathway

Acetanilide_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation DTBA_Acetamide N-(3,5-Di-tert-butylphenyl)acetamide Acetanilide->DTBA_Acetamide Friedel-Crafts Di-tert-butylation DTBA This compound DTBA_Acetamide->DTBA Hydrolysis

Caption: Workflow for the synthesis of this compound via the Acetanilide Pathway.

Step 1: Acetylation of Aniline to Acetanilide

The protection of the amino group is a crucial first step. Acetylation is a straightforward and high-yielding reaction.

A detailed procedure for the acetylation of aniline is as follows:

  • In a flask, combine aniline and water.

  • Slowly add concentrated hydrochloric acid to dissolve the aniline.

  • In a separate flask, dissolve sodium acetate (B1210297) in water and add acetic anhydride (B1165640).

  • Add the sodium acetate/acetic anhydride solution to the aniline hydrochloride solution with stirring.

  • Cool the mixture in an ice bath to precipitate the acetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

ParameterValueReference
Aniline2 mL[3]
Acetic Anhydride2.5 mL[3]
Sodium Acetate2.4 g[3]
Reaction Time~30 minutes[3]
Typical Yield>90%[3]
Step 2: Friedel-Crafts Di-tert-butylation of Acetanilide

This is the key C-C bond-forming step to introduce the bulky tert-butyl groups. The acetamido group directs the substitution primarily to the para position, with subsequent substitution occurring at the meta positions. The steric hindrance of the first tert-butyl group encourages the second to add at the other meta position.

A representative procedure for the Friedel-Crafts alkylation of an aromatic compound is as follows, which can be adapted for acetanilide:

  • In a round-bottom flask equipped with a stirrer and a gas trap, dissolve acetanilide in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) in portions.

  • Slowly add tert-butyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

ParameterValueReference
Acetanilide1.0 eqGeneral Procedure
tert-Butyl Chloride2.2 - 2.5 eqGeneral Procedure
Aluminum Chloride2.2 - 2.5 eqGeneral Procedure
Reaction Temperature0 °C to room temperature[4][5]
Typical YieldModerate to good-
Step 3: Hydrolysis of N-(3,5-Di-tert-butylphenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions.

A general procedure for the acidic hydrolysis of an acetamide is as follows:

  • Reflux the N-(3,5-di-tert-butylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, often with a co-solvent like ethanol (B145695) to aid solubility.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or distillation.

ParameterValueReference
N-(3,5-Di-tert-butylphenyl)acetamide1.0 eqGeneral Procedure
Hydrochloric Acid (conc.)Excess[1]
Reaction TemperatureReflux[1]
Typical YieldHigh-

Route B: The Nitrobenzene Pathway

This route offers an alternative approach, starting from nitrobenzene. The nitro group is a meta-director and deactivating, which can favor the desired 3,5-disubstitution pattern during the Friedel-Crafts alkylation.

Logical Workflow for the Nitrobenzene Pathway

Nitrobenzene_Pathway Nitrobenzene Nitrobenzene DTB_Nitrobenzene 3,5-Di-tert-butylnitrobenzene Nitrobenzene->DTB_Nitrobenzene Friedel-Crafts Di-tert-butylation DTBA This compound DTB_Nitrobenzene->DTBA Reduction

References

An In-depth Technical Guide to the Steric Hindrance Effects of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylaniline is a sterically hindered aromatic amine whose unique structural properties significantly influence its reactivity and utility in a variety of chemical applications. The two bulky tert-butyl groups, positioned meta to the amino group, create a sterically demanding environment that governs its interaction with other molecules. This technical guide provides a comprehensive overview of the steric hindrance effects of this compound, detailing its impact on chemical reactivity, basicity, and its application in the synthesis of novel chemical entities. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity of a molecule.[1] In the case of this compound, the presence of two voluminous tert-butyl groups imposes significant steric congestion around the aromatic ring and the amino functionality. While these groups are not directly ortho to the amine, their presence in the meta positions restricts the approach of reagents to the adjacent ortho and para positions, as well as influencing the conformation and reactivity of the amino group itself. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic strategies that leverage the unique properties of this compound.

Physicochemical Properties and Steric Influence

The steric bulk of the tert-butyl groups in this compound has a discernible impact on its fundamental physicochemical properties.

Basicity and pKa

The basicity of anilines is influenced by both electronic and steric factors. While the tert-butyl groups are weakly electron-donating, which would be expected to increase the basicity of the amino group, steric hindrance to solvation of the corresponding anilinium ion can counteract this effect. The pKa of the conjugate acid of this compound provides a quantitative measure of its basicity.

Table 1: Comparison of pKa Values of Aniline (B41778) and its Derivatives [2]

CompoundpKa of Conjugate Acid
Aniline4.63
3,5-Dimethylaniline4.91
This compound 4.79 (Predicted) [3]
2,6-Di-tert-butylaniline~2.5

Note: The pKa value for this compound is a predicted value based on computational studies.

The predicted pKa of this compound is slightly higher than that of aniline, suggesting that the electron-donating inductive effect of the two tert-butyl groups outweighs the steric hindrance to solvation in this case. This is in stark contrast to 2,6-di-tert-butylaniline, where the ortho-positioned tert-butyl groups severely hinder solvation of the anilinium ion, leading to a dramatic decrease in basicity.

Spectroscopic Properties

The steric environment of this compound can be probed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the aromatic protons and the tert-butyl protons. The chemical shifts of the aromatic protons can provide insights into the electronic environment of the ring, which is influenced by the steric strain imposed by the tert-butyl groups.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons can be compared to those of less hindered anilines to assess the impact of the tert-butyl groups.

  • Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can indicate the degree of hydrogen bonding, which can be affected by the steric accessibility of the amino group.

Steric Effects on Chemical Reactivity

The most significant consequence of the steric hindrance in this compound is its effect on chemical reactivity. The bulky tert-butyl groups can impede the approach of electrophiles and other reagents, leading to slower reaction rates and altered regioselectivity compared to less hindered anilines.

N-Acylation Reactions

This protocol provides a framework for a comparative study to quantify the steric effect of the tert-butyl groups on the rate of N-acylation.

Objective: To compare the relative rates of N-acylation of aniline and this compound with acetic anhydride (B1165640).

Materials:

  • Aniline

  • This compound[5]

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • Standard laboratory glassware and stirring equipment

Procedure: [6]

  • Reaction Setup: In two separate 50 mL round-bottomed flasks, dissolve aniline (1 mmol) and this compound (1 mmol) in anhydrous diethyl ether (10 mL).

  • Initiation: To each flask, add acetic anhydride (1.2 mmol) at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 5 minutes).

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting aniline on TLC), quench the reaction by adding water (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting acetanilides by column chromatography on silica gel. The reaction time required for the complete consumption of the starting material will provide a qualitative comparison of the reaction rates. For a quantitative analysis, aliquots can be taken at different time points and analyzed by GC-MS or ¹H NMR to determine the concentration of the product and remaining starting material.

Expected Outcome: It is anticipated that the N-acylation of this compound will proceed at a significantly slower rate than that of aniline, providing a clear demonstration of the steric hindrance effect.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_products Products Aniline Aniline Reaction_Aniline N-Acylation of Aniline Aniline->Reaction_Aniline DTBA This compound Reaction_DTBA N-Acylation of this compound DTBA->Reaction_DTBA Ac2O Acetic Anhydride Ac2O->Reaction_Aniline Ac2O->Reaction_DTBA TLC TLC Analysis Reaction_Aniline->TLC Acetanilide Acetanilide Reaction_Aniline->Acetanilide Reaction_DTBA->TLC DTBA_Acetanilide N-(3,5-di-tert-butylphenyl)acetamide Reaction_DTBA->DTBA_Acetanilide GCMS GC-MS/NMR Analysis TLC->GCMS Rate Compare Reaction Rates GCMS->Rate

Caption: Experimental workflow for comparing the N-acylation rates.

Electrophilic Aromatic Substitution

The bulky tert-butyl groups in the meta positions also influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino group is a strong ortho-, para-director, the steric hindrance from the tert-butyl groups can disfavor substitution at the ortho positions (C2 and C6), leading to a preference for substitution at the para position (C4).

Applications in Synthesis and Materials Science

The unique steric properties of this compound make it a valuable building block in several areas of chemical science.

Synthesis of Hindered Ligands

In coordination chemistry, the steric bulk of ligands plays a critical role in determining the geometry, stability, and reactivity of metal complexes. This compound can be used as a precursor for the synthesis of bulky ligands that can stabilize reactive metal centers or control the selectivity of catalytic reactions.[7]

Ligand_Synthesis Synthesis of a Hindered Schiff Base Ligand DTBA This compound Reaction Condensation Reaction DTBA->Reaction Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid or Base Catalyst (optional) Catalyst->Reaction Ligand Hindered Schiff Base Ligand Reaction->Ligand Coordination Coordination Ligand->Coordination Metal Metal Precursor (e.g., MCl2) Metal->Coordination Complex Sterically Hindered Metal Complex Coordination->Complex

Caption: General pathway for synthesizing hindered metal complexes.

Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[8] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. The significant steric hindrance of this compound makes it a potential candidate for the Lewis base component in an FLP system. While direct experimental evidence of this compound in a characterized FLP is limited, its structural motifs are analogous to other hindered amines used in this area.

FLP_Concept cluster_unhindered Unhindered Lewis Pair cluster_frustrated Frustrated Lewis Pair cluster_activation Small Molecule Activation Base_U Lewis Base Adduct Lewis Acid-Base Adduct Base_U->Adduct Acid_U Lewis Acid Acid_U->Adduct Base_F Bulky Lewis Base (e.g., this compound derivative) No_Adduct No Adduct Formation (Steric Hindrance) Activated_Complex Activated Complex Base_F->Activated_Complex Acid_F Bulky Lewis Acid Acid_F->Activated_Complex Small_Molecule Small Molecule (e.g., H₂) Small_Molecule->Activated_Complex

Caption: The concept of Frustrated Lewis Pairs.

Conclusion

The steric hindrance imparted by the two meta-positioned tert-butyl groups in this compound is a defining feature that governs its chemical behavior. This steric bulk modulates the molecule's basicity and significantly influences the rates and outcomes of its reactions. These predictable steric effects make this compound a valuable tool for chemists to control reactivity and design molecules with specific three-dimensional architectures. Its applications in the synthesis of hindered ligands for catalysis and its potential role in the burgeoning field of frustrated Lewis pair chemistry highlight the importance of understanding and harnessing steric effects in modern chemical research and development. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Solubility of 3,5-Di-tert-butylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Di-tert-butylaniline in various organic solvents. Due to a lack of specific, publicly available quantitative solubility data for this compound, this document focuses on providing qualitative solubility information and a detailed, generalized experimental protocol for determining precise solubility via the gravimetric shake-flask method. This guide is intended to be a valuable resource for professionals working with this compound, enabling informed decisions regarding solvent selection and experimental design.

Introduction

This compound is an aromatic amine with the chemical formula C₁₄H₂₃N. Its molecular structure, characterized by a polar amine group and two bulky, nonpolar tert-butyl groups on the benzene (B151609) ring, dictates its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including organic synthesis, purification, formulation development, and materials science. This guide summarizes the available qualitative solubility information and presents a robust experimental methodology for the quantitative determination of its solubility in organic solvents.

Solubility Data

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSpecific SolventsQualitative Solubility
Aromatic Hydrocarbons BenzeneSoluble[2][3]
TolueneExpected to be soluble
Alcohols Ethanol, MethanolSoluble[2][3]
Ethers Diethyl etherExpected to be soluble
Chlorinated Solvents Dichloromethane, ChloroformExpected to be soluble

Note: "Expected to be soluble" is based on the general solubility characteristics of similar aromatic amines and the stated solubility in broad classes of organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section details a common and reliable method: the isothermal shake-flask method followed by gravimetric analysis.

Principle

A saturated solution of this compound is prepared in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. A known volume of the saturated supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Materials and Apparatus
  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or vials with screw caps

  • Thermostatic shaking water bath or incubator

  • Calibrated volumetric pipettes and syringes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or beakers

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Analysis:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant temperature.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • To ensure no solid particles are transferred, the supernatant can be drawn through a syringe filter attached to the pipette or syringe.

    • Dispense the collected supernatant into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact volume of the supernatant transferred.

  • Gravimetric Determination:

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature well below the melting point of this compound (54-57 °C) can be used.

    • Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

Data Calculation

The solubility can be expressed in various units, most commonly in grams per liter (g/L) or moles per liter (mol/L).

  • Mass of solute (m_solute):

    • m_solute = (Mass of dish + solute) - (Mass of empty dish)

  • Solubility in g/L:

    • Solubility (g/L) = m_solute (g) / Volume of supernatant (L)

  • Solubility in mol/L (Molarity):

    • Molar mass of this compound = 205.34 g/mol

    • Solubility (mol/L) = Solubility (g/L) / 205.34 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B C Settling of Undissolved Solid B->C D Withdrawal of Supernatant C->D E Solvent Evaporation D->E F Gravimetric Analysis E->F G Calculation of Solubility F->G

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of an organic compound like this compound is influenced by several interrelated factors.

G Factors Influencing Solubility cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Polarity_solute Polarity (Amine Group) Solute->Polarity_solute NonPolarity_solute Non-Polarity (tert-Butyl Groups) Solute->NonPolarity_solute Solvent Solvent Properties Solvent->Solubility Polarity_solvent Polarity Solvent->Polarity_solvent H_bonding Hydrogen Bonding Capacity Solvent->H_bonding Temp Temperature Temp->Solubility Pressure Pressure (minor effect on solids) Pressure->Solubility

Caption: Interplay of factors affecting the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented in public literature, its general solubility in common non-aqueous solvents is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The structural features of this compound, particularly the interplay between its polar amine functionality and nonpolar tert-butyl groups, are the primary determinants of its solubility profile. Researchers and drug development professionals are encouraged to perform their own solubility assessments using the outlined procedures to ensure accurate and reproducible results for their specific applications.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 3,5-di-tert-butylaniline. Due to the significant steric hindrance imposed by the two bulky tert-butyl groups and the strong activating effect of the amino group, this substrate exhibits unique reactivity and regioselectivity. This document details the theoretical background, experimental protocols, and quantitative data for key EAS reactions, offering valuable insights for researchers in organic synthesis and drug development.

Core Concepts: Reactivity and Regioselectivity

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. In this compound, the amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The tert-butyl groups are weakly activating and also ortho, para-directing through an inductive effect.

The interplay of these electronic effects and the significant steric hindrance from the bulky tert-butyl groups dictates that electrophilic attack will predominantly occur at the positions ortho to the amino group (C2, C6) and to a lesser extent at the C4 position, which is sterically more accessible than the positions adjacent to the tert-butyl groups. The positions meta to the amino group (C4 in this case, which is also para to the other tert-butyl group) are electronically disfavored.

dot

Figure 1. Regioselectivity of electrophilic attack on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section provides detailed experimental protocols and quantitative data for the primary EAS reactions performed on this compound. For reactions where direct literature is unavailable, protocols for sterically analogous anilines are provided as a predictive framework.

Halogenation

Halogenation of this compound is expected to proceed readily at the ortho positions. Due to the high activation of the ring by the amino group, the reaction may proceed without a Lewis acid catalyst. To achieve monosubstitution and prevent over-halogenation, protection of the amino group as an acetanilide (B955) is often employed.

Table 1: Summary of Halogenation Reactions

ProductReagents and ConditionsYield (%)Reference
N-(2-Bromo-3,5-di-tert-butylphenyl)acetamideN-Bromosuccinimide (NBS), DMF, 0°C to rt, 18h~85% (estimated)[1]
2,4,6-Tribromo-3,5-di-tert-butylanilineExcess Bromine waterHigh (qualitative)General knowledge

A solution of N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) in dimethylformamide (DMF, 10 mL) is cooled to 0°C. N-Bromosuccinimide (NBS, 1.1 mmol) is added portion-wise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The mixture is then poured into ice-water (50 mL) and the resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford N-(2-bromo-3,5-di-tert-butylphenyl)acetamide.

dot

G start This compound step1 Protection (Ac₂O, Pyridine) start->step1 step2 N-(3,5-di-tert-butylphenyl)acetamide step1->step2 step3 Bromination (NBS, DMF) step2->step3 step4 N-(2-Bromo-3,5-di-tert-butylphenyl)acetamide step3->step4 step5 Deprotection (H⁺/H₂O or OH⁻/H₂O) step4->step5 end 2-Bromo-3,5-di-tert-butylaniline step5->end

Figure 2. Workflow for the synthesis of 2-bromo-3,5-di-tert-butylaniline.
Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of the meta-substituted product due to the protonation of the amino group. Therefore, protecting the amino group as an acetanilide is the preferred method to ensure ortho and para substitution.

Table 2: Summary of Nitration Reactions

ProductReagents and ConditionsYield (%)Reference
2-Nitro-3,5-di-tert-butylphenol70% HNO₃, Glacial Acetic Acid48%[2]
2,6-Dinitro-3,5-di-tert-butylphenolFuming HNO₃, conc. H₂SO₄28%[2]
N-(2-Nitro-3,5-di-tert-butylphenyl)acetamideHNO₃, Ac₂O, 0°CModerate (estimated)General knowledge

N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) is dissolved in acetic anhydride (B1165640) (5 mL) and cooled to 0°C. A solution of nitric acid (1.1 mmol) in acetic anhydride (2 mL) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 2 hours. The mixture is poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

dot

G aniline This compound acetanilide N-(3,5-di-tert-butylphenyl)acetamide aniline->acetanilide Protection nitronium Nitronium ion (NO₂⁺) acetanilide->nitronium Electrophilic Attack sigma_ortho Ortho Sigma Complex (Resonance Stabilized) nitronium->sigma_ortho Ortho attack sigma_para Para Sigma Complex (Sterically Hindered) nitronium->sigma_para Para attack ortho_product 2-Nitro-3,5-di-tert-butylaniline sigma_ortho->ortho_product Deprotonation

Figure 3. Simplified reaction pathway for the nitration of this compound.
Sulfonation

The sulfonation of anilines typically requires heating with concentrated or fuming sulfuric acid. The initial product is the anilinium hydrogensulfate salt, which then rearranges upon heating to the corresponding aminobenzenesulfonic acid. Due to the steric hindrance in this compound, sulfonation is expected to occur at the less hindered ortho position.

Table 3: Summary of Sulfonation Reactions

ProductReagents and ConditionsYield (%)Reference
2-Amino-4,6-di-tert-butylbenzenesulfonic acidFuming H₂SO₄, 180-190°CNot reportedGeneral knowledge

This compound (1 mmol) is added cautiously to fuming sulfuric acid (20% SO₃, 5 mL) at room temperature. The mixture is then heated to 180-190°C for 4-6 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from water to give 2-amino-4,6-di-tert-butylbenzenesulfonic acid.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Therefore, the amino group must be protected, typically as an acetanilide, to allow the reaction to proceed. The acylation will then occur at the positions ortho to the activating acetamido group.

Table 4: Summary of Friedel-Crafts Acylation Reactions

ProductReagents and ConditionsYield (%)Reference
N-(2-Acetyl-3,5-di-tert-butylphenyl)acetamideN-(3,5-di-tert-butylphenyl)acetamide, Acetyl chloride, AlCl₃, CS₂Moderate (estimated)General knowledge

To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in carbon disulfide (10 mL) is added acetyl chloride (1.1 mmol) at 0°C. A solution of N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) in carbon disulfide (5 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with carbon disulfide. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to yield N-(2-acetyl-3,5-di-tert-butylphenyl)acetamide.

Conclusion

This compound presents a unique substrate for electrophilic aromatic substitution, where the interplay of strong electronic activation and significant steric hindrance dictates the reaction outcomes. The ortho positions to the amino group are the primary sites of electrophilic attack. For successful and selective substitution, especially for nitration and Friedel-Crafts acylation, protection of the highly reactive amino group is crucial. This guide provides a foundational understanding and practical protocols for researchers exploring the chemistry of this and related sterically encumbered aromatic amines. Further investigation into the quantitative aspects of these reactions and the exploration of other electrophiles will undoubtedly uncover more of the rich chemistry of this fascinating molecule.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylaniline is an aromatic amine characterized by the presence of two bulky tert-butyl groups positioned meta to the amino group on the benzene (B151609) ring. This unique substitution pattern significantly influences the chemical reactivity of the amino group, distinguishing it from aniline (B41778) and other substituted anilines. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. The content is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing quantitative data, detailed experimental protocols, and a clear understanding of the structure-reactivity relationships.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in chemical reactions.

PropertyValueReference
Molecular FormulaC₁₄H₂₃N[1]
Molar Mass205.34 g/mol [1]
Melting Point54-57 °C
Predicted pKa (of the conjugate acid)4.79 ± 0.10

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the meta-positioned tert-butyl groups.

Basicity

The tert-butyl groups are electron-donating through inductive effects, which increases the electron density on the nitrogen atom of the amino group. This enhanced electron density suggests that this compound should be a stronger base than aniline. The predicted pKa of the conjugate acid of this compound is approximately 4.79, which is slightly higher than that of aniline's conjugate acid (pKa ≈ 4.6). This indicates a modest increase in basicity. However, it is important to note that this is a predicted value, and experimental verification is necessary for precise comparison.

Nucleophilicity and Steric Hindrance

While the electronic effects of the tert-butyl groups enhance basicity, they also introduce significant steric bulk around the amino group. This steric hindrance can impede the approach of electrophiles to the nitrogen atom, thereby reducing the nucleophilicity of the amino group. The influence of steric hindrance on the reactivity of substituted anilines is well-documented, particularly for ortho-substituted anilines. For instance, the rate of acylation of 2,6-disubstituted anilines decreases dramatically with increasing size of the ortho substituents.[2] While the meta-positioning of the tert-butyl groups in this compound results in less direct steric clash compared to ortho-substitution, the sheer size of these groups can still influence the transition state energies of reactions involving the amino group, making it a less effective nucleophile than would be predicted based on electronic effects alone.

Key Reactions and Experimental Protocols

The amino group of this compound participates in a variety of fundamental organic reactions. The following sections provide an overview of these reactions and, where available, detailed experimental protocols.

Acylation

Acylation of anilines is a common reaction to form amides. The reaction of this compound with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, is expected to proceed, though potentially at a slower rate than aniline due to steric hindrance.

Experimental Protocol: Synthesis of N-(3,5-di-tert-butylphenyl)acetamide

  • Materials: this compound, acetic anhydride, zinc dust, glacial acetic acid.

  • Procedure:

    • In a suitable reaction flask, dissolve this compound in glacial acetic acid.

    • Add a small amount of zinc dust.

    • Add acetic anhydride to the mixture.

    • Heat the reaction mixture under reflux for a specified period.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(3,5-di-tert-butylphenyl)acetamide.

Note: This is a general procedure adapted from the acetylation of aniline.[3] Specific reaction times, temperatures, and yields for this compound require experimental determination.

Alkylation

N-alkylation of this compound can be achieved using alkylating agents such as alkyl halides. The steric hindrance around the amino group may necessitate more forcing reaction conditions compared to aniline.

Experimental Protocol: Synthesis of N-Methyl-3,5-di-tert-butylaniline

  • Materials: this compound, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction flask.

    • Add the base to the solution.

    • Add methyl iodide dropwise to the stirred solution.

    • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) for a set duration.

    • Monitor the reaction progress by a suitable technique (e.g., TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the product (e.g., by chromatography).

Note: This is a general procedure for the N-methylation of anilines.[4] Optimization of reaction conditions and determination of yield for this compound are necessary.

Diazotization and the Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.

Experimental Workflow: Diazotization and Subsequent Sandmeyer Reaction

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound Diazonium 3,5-Di-tert-butylbenzenediazonium chloride Aniline->Diazonium Reagents_D NaNO₂, HCl (aq) 0-5 °C Reagents_D->Diazonium Product 3,5-Di-tert-butyl-substituted benzene Diazonium->Product Reagents_S CuX (X = Cl, Br, CN) Reagents_S->Product

Caption: General workflow for the diazotization of this compound followed by a Sandmeyer reaction.

Experimental Protocol: Diazotization of this compound

  • Materials: this compound, sodium nitrite (B80452), hydrochloric acid, water.

  • Procedure:

    • Dissolve this compound in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[5]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

    • The resulting solution of the diazonium salt is typically used immediately in the subsequent reaction without isolation.[5]

Experimental Protocol: Sandmeyer Reaction (e.g., Chlorination)

  • Materials: Solution of 3,5-di-tert-butylbenzenediazonium chloride, copper(I) chloride.

  • Procedure:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

    • After the initial evolution of nitrogen gas subsides, the mixture may be warmed to ensure complete reaction.

    • The product, 1-chloro-3,5-di-tert-butylbenzene, can then be isolated by extraction and purified.

Note: The yields for Sandmeyer reactions can vary significantly depending on the substrate and reaction conditions.[5]

Signaling Pathways and Logical Relationships

The reactivity of the amino group in this compound is governed by a balance of electronic and steric factors. This relationship can be visualized as follows:

Reactivity_Factors cluster_factors Influencing Factors cluster_properties Chemical Properties Electronic Electronic Effects (+I of tert-butyl groups) Basicity Basicity Electronic->Basicity Increases Nucleophilicity Nucleophilicity Electronic->Nucleophilicity Increases Steric Steric Effects (Bulk of tert-butyl groups) Steric->Nucleophilicity Decreases

Caption: Factors influencing the basicity and nucleophilicity of the amino group in this compound.

Conclusion

The reactivity of the amino group in this compound is a compelling example of how substituent effects can modulate chemical behavior. The electron-donating nature of the meta-tert-butyl groups leads to a slight increase in basicity compared to aniline. However, the significant steric bulk of these groups can diminish the nucleophilicity of the amino group, potentially slowing down reactions that are sensitive to steric hindrance. While the amino group readily participates in fundamental reactions such as acylation, alkylation, and diazotization, the optimization of reaction conditions is crucial to achieve desired outcomes. This guide provides a foundational understanding and practical starting points for researchers working with this and structurally related molecules in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to precisely quantify the reactivity of this compound in various transformations.

References

A Technical Guide to the Thermal Stability of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the thermal stability of 3,5-Di-tert-butylaniline. Due to the limited publicly available experimental data on the specific thermal decomposition of this compound, this document focuses on established protocols for analogous compounds and provides a framework for its analysis.

Core Properties of this compound

A summary of the key physical and safety data for this compound is presented below. This information is crucial for handling and designing experiments.

PropertyValue
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Melting Point 54-57 °C (lit.)
Flash Point 113 °C (closed cup)
Appearance White to light yellow to light orange powder/crystal
CAS Number 2380-36-1
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols for Thermal Stability Analysis

The following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of aniline (B41778) derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrumentation and Conditions:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Atmosphere: Inert (Nitrogen) or oxidative (Air) at a flow rate of 20-50 mL/min, depending on the desired information (decomposition in an inert environment vs. oxidative stability).

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Temperature Range: From ambient temperature (e.g., 30 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% mass loss occurs.

    • The temperature of the maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (DTG).

    • The residual mass at the end of the experiment provides information on the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition or phase transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation and Conditions:

    • Instrument: A calibrated differential scanning calorimeter.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: From a temperature below the expected melting point (e.g., 25 °C) to a temperature beyond the melting point and into the initial decomposition region (e.g., 300 °C).

  • Data Analysis:

    • Record the heat flow to the sample relative to the reference as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion can be calculated by integrating the area of the melting peak.

    • Exothermic events at higher temperatures may indicate the onset of decomposition. The onset temperature and enthalpy of such events should be quantified.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for thermal stability assessment and the potential influence of the compound's structure on its decomposition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Conclusion prep Weigh 5-10 mg of This compound tga TGA Analysis (10°C/min, N2/Air) prep->tga dsc DSC Analysis (10°C/min, N2) prep->dsc tga_data Determine Onset of Decomposition (TGA) tga->tga_data dsc_data Identify Melting Point & Exothermic Events (DSC) dsc->dsc_data report Assess Thermal Stability tga_data->report dsc_data->report

Caption: Workflow for Thermal Stability Assessment of this compound.

Logical_Relationship cluster_structure Molecular Structure cluster_influence Potential Influence cluster_outcome Expected Outcome structure This compound hindrance Bulky tert-Butyl Groups (Steric Hindrance) structure->hindrance pathway Altered Decomposition Pathway hindrance->pathway stability Increased Kinetic Stability hindrance->stability outcome Higher Onset of Decomposition Temperature pathway->outcome stability->outcome

Caption: Influence of Steric Hindrance on Thermal Stability.

The Versatility of Steric Hindrance: A Technical Guide to the Applications of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered anilines, aromatic amines bearing bulky substituents at one or both ortho positions, are a class of compounds that have garnered significant attention across various scientific disciplines. Their unique structural features, characterized by a congested environment around the nitrogen atom, impart distinct reactivity and properties that are leveraged in organic synthesis, polymer and materials science, and medicinal chemistry. This in-depth technical guide explores the core applications of sterically hindered anilines, providing detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant chemical and biological pathways. The strategic incorporation of steric bulk not only facilitates challenging chemical transformations but also offers solutions to long-standing problems in drug metabolism and material stability.

I. Applications in Organic Synthesis

The steric encumbrance in hindered anilines is a powerful tool in the hands of synthetic chemists. It plays a crucial role in the design of highly effective ligands for transition metal-catalyzed cross-coupling reactions and in the stabilization of reactive intermediates.

Ligands for Cross-Coupling Reactions

Sterically hindered anilines are precursors to a variety of bulky ligands, such as N-heterocyclic carbenes (NHCs) and biaryl phosphines, which are instrumental in modern cross-coupling chemistry. The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated metal centers, which are often the catalytically active species in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] This is particularly advantageous in the coupling of challenging substrates, such as aryl chlorides and other sterically demanding reaction partners.[2]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] Bulky, electron-rich phosphine (B1218219) ligands derived from sterically hindered anilines are highly effective in promoting this transformation, even with unreactive aryl chlorides.[4]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary amine using a bulky biaryl phosphine ligand.

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Primary amine (1.2 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Bulky biaryl phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (B28343) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, the bulky biaryl phosphine ligand, and sodium tert-butoxide.

    • Add the aryl chloride and the primary amine to the flask.

    • Add anhydrous toluene via syringe.

    • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R2NH Amine_Coordination [Ar-Pd(II)(L)(R2NH)]+X- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L - Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5] Sterically hindered ligands are crucial for the coupling of substrates bearing ortho substituents, enabling the synthesis of highly substituted biaryls.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid.

  • Materials:

    • Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene) (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

    • Bulky phosphine ligand (e.g., SPhos) (0.06 mmol, 6 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

    • Anhydrous 1,4-dioxane (B91453) (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • In a Schlenk tube, combine the sterically hindered aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

    • After cooling to room temperature, dilute the mixture with diethyl ether and water.

    • Separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the biaryl product.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Hindered Substrates

EntryAryl HalideArylboronic AcidLigandYield (%)Reference
12-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidSPhos92[7]
22-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidXPhos88[7]
31-Bromo-2,6-dimethylbenzene4-Tolylboronic acidRuPhos95[8]
41-Bromo-2,6-dimethylbenzene4-Tolylboronic acidJohnPhos85[8]
Stabilization of Reactive Species

The steric bulk of hindered anilines can be used to kinetically stabilize otherwise highly reactive low-coordinate species. For example, extremely bulky anilines have been used to synthesize the first stable monomeric iminochlorophosphine.[9]

II. Applications in Polymer and Materials Science

Sterically hindered anilines serve as valuable monomers for the synthesis of functional polymers with applications in electronics and materials protection.

Conducting Polymers for Sensor Applications

Polyaniline (PANI) is a well-known conducting polymer. The introduction of bulky substituents on the aniline (B41778) monomer unit can significantly alter the properties of the resulting polymer, such as its solubility, processability, and sensitivity in sensor applications.[10][11] For instance, polymers derived from ortho-substituted anilines have shown high sensitivity to moisture and ammonia.[12]

Experimental Protocol: Synthesis of a Polyaniline Derivative

This protocol describes the chemical oxidative polymerization of a sterically hindered aniline derivative.

  • Materials:

    • Sterically hindered aniline monomer (e.g., 2,6-dimethylaniline) (10 mmol)

    • 1 M Hydrochloric acid (HCl) (100 mL)

    • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (12.5 mmol)

    • Deionized water

  • Procedure:

    • Dissolve the sterically hindered aniline monomer in 1 M HCl in a beaker with stirring at 0-5 °C.

    • Separately, dissolve ammonium persulfate in deionized water and cool the solution to 0-5 °C.

    • Slowly add the ammonium persulfate solution dropwise to the aniline solution with continuous stirring.

    • Maintain the reaction at 0-5 °C for 24 hours.

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer with 1 M HCl and then with deionized water until the filtrate is colorless.

    • Dry the polymer product in a vacuum oven at 60 °C.

Table 2: Physicochemical Properties of Polyaniline and its Derivatives

PolymerMonomerConductivity (S/cm)Solubility
PolyanilineAniline1-10Insoluble in common solvents
Poly(2,6-dimethylaniline)2,6-Dimethylaniline10⁻³ - 10⁻²Soluble in DMF, DMSO
Poly(2-ethylaniline)2-Ethylaniline10⁻² - 10⁻¹Soluble in NMP, DMF
Antioxidants for Polymer Stabilization

Sterically hindered phenols are well-known antioxidants for polymers. Similarly, sterically hindered anilines can act as radical scavengers to protect polymers from thermo-oxidative degradation. The bulky groups around the amino functionality enhance the stability of the resulting aminyl radical, making them effective antioxidants.

III. Applications in Medicinal Chemistry and Drug Development

Aniline and its derivatives are prevalent scaffolds in many pharmaceutical agents.[13] However, the aniline moiety is often associated with metabolic liabilities.[14] Steric hindrance can play a dual role in this context: it can be a key feature in the pharmacophore of a drug, and it can be strategically employed to mitigate undesirable metabolic pathways.

Building Blocks for Pharmaceuticals

A notable example of a drug synthesized from a sterically hindered aniline is Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic. Lidocaine is synthesized from 2,6-dimethylaniline.[15]

Mitigating Metabolic Activation

The primary metabolic liability of anilines is their oxidation by cytochrome P450 enzymes to form reactive nitroso and quinone-imine species, which can covalently bind to cellular macromolecules, leading to toxicity.[16] Introducing steric bulk around the aniline nitrogen can hinder the approach of the substrate to the active site of metabolizing enzymes, thereby reducing the rate of bioactivation.[13]

Workflow for Mitigating Aniline Bioactivation:

Aniline_Metabolism_Mitigation cluster_0 Metabolic Activation Pathway cluster_1 Mitigation Strategy Aniline Aniline N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Hydroxylamine N-Arylhydroxylamine N_Hydroxylation->Hydroxylamine Oxidation Oxidation Hydroxylamine->Oxidation Nitrosoarene Nitrosoarene Oxidation->Nitrosoarene Quinone_Imine Quinone-imine Nitrosoarene->Quinone_Imine Covalent_Binding Covalent Binding to Proteins Quinone_Imine->Covalent_Binding Toxicity Toxicity Covalent_Binding->Toxicity Sterically_Hindered_Aniline Sterically_Hindered_Aniline Reduced_Metabolism Reduced N-Hydroxylation (Steric Shielding) Sterically_Hindered_Aniline->Reduced_Metabolism Reduced_Toxicity Reduced Toxicity Reduced_Metabolism->Reduced_Toxicity

Caption: Mitigation of aniline bioactivation through steric hindrance.

Signaling Pathway of a Drug Derived from a Sterically Hindered Aniline: Lidocaine

Lidocaine, derived from 2,6-dimethylaniline, exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[17][18] This prevents the propagation of action potentials, thereby blocking the transmission of pain signals.[19] Lidocaine also has anti-inflammatory effects, which are mediated through the inhibition of pathways such as the Toll-like receptor (TLR) and NF-κβ signaling pathways.[20]

Lidocaine_Signaling_Pathway Lidocaine Lidocaine VGSC Voltage-Gated Sodium Channels Lidocaine->VGSC blocks TLR4 Toll-like Receptor 4 Lidocaine->TLR4 inhibits Na_Influx Sodium Ion Influx VGSC->Na_Influx mediates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal NF_kB NF-κβ Activation TLR4->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Simplified signaling pathway for Lidocaine's action.

IV. Antioxidant Properties

The ability of anilines to act as radical scavengers is influenced by the N-H bond dissociation energy (BDE).[21] Steric hindrance and the electronic nature of substituents on the aromatic ring can modulate this property. Generally, electron-donating groups lower the BDE, enhancing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method for evaluating the antioxidant activity of sterically hindered anilines using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Sterically hindered aniline test compounds (various concentrations in methanol)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (blank)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • To each well of the microplate, add 20 µL of the sample, control, or blank.

    • Add 180 µL of the DPPH solution to each well and mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage inhibition against the concentration.

Table 3: Antioxidant Activity (IC₅₀) of Substituted Anilines

CompoundSubstituent(s)DPPH IC₅₀ (µM)Reference
AnilineNone> 1000[22]
4-Methoxyaniline4-OCH₃150[22]
2,6-Diisopropylaniline2,6-di-iPr250[22]
2,4,6-Trimethylaniline2,4,6-tri-Me85[23]
Ascorbic Acid (Control)-45[23]

Conclusion

Sterically hindered anilines are a fascinating and highly useful class of molecules. Their applications are broad, ranging from enabling challenging catalytic transformations in organic synthesis to forming the basis of advanced polymers and life-saving pharmaceuticals. The steric bulk, often seen as a complication, is in fact a design element that can be strategically employed to control reactivity, enhance stability, and improve the safety profile of molecules. As our understanding of the intricate interplay between steric and electronic effects continues to grow, the potential applications of sterically hindered anilines are poised to expand even further, offering innovative solutions to challenges in both academic research and industrial development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3,5-Di-tert-butylaniline, a valuable intermediate in the development of pharmaceuticals, dyes, and advanced materials. The synthesis commences with the nitration of 1,3-di-tert-butylbenzene (B94130) to yield 3,5-di-tert-butylnitrobenzene, which is subsequently reduced to the target aniline. This protocol offers detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

This compound is a sterically hindered aromatic amine with significant applications in organic synthesis. Its bulky tert-butyl groups influence its reactivity and impart unique properties to the molecules derived from it. It serves as a crucial building block in the synthesis of lipophilic wedges, fluorescent dyes, and as a stabilizer in polymers.[1][2][3] A reliable and well-documented synthetic route is essential for its consistent production in a laboratory setting. The protocol outlined herein describes a robust two-step synthesis involving the nitration of 1,3-di-tert-butylbenzene followed by the reduction of the resulting nitro compound.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
1,3-Di-tert-butylbenzeneC₁₄H₂₂190.33-13 to -12Colorless liquid
3,5-Di-tert-butylnitrobenzeneC₁₄H₂₁NO₂235.32105 - 106[4]Yellow solid
This compoundC₁₄H₂₃N205.34[5]54 - 57[5]White to light yellow crystalline powder[1]

Experimental Protocols

Safety Precautions: This protocol involves the use of strong acids, flammable solvents, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 3,5-Di-tert-butylnitrobenzene

This procedure details the nitration of 1,3-di-tert-butylbenzene.

Materials:

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • 1,3-Di-tert-butylbenzene

  • Ice

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to an ice bath-cooled flask.

  • To the cooled sulfuric acid, slowly add 20 mL of concentrated nitric acid while maintaining the temperature below 10 °C.

  • In a dropping funnel, place 10 g (0.0525 mol) of 1,3-di-tert-butylbenzene.

  • Add the 1,3-di-tert-butylbenzene dropwise to the stirred nitrating mixture over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The crude 3,5-di-tert-butylnitrobenzene will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 3,5-di-tert-butylnitrobenzene.

  • Dry the purified product in a desiccator. The expected yield is approximately 78%.[4]

Caption: Workflow for the synthesis of 3,5-di-tert-butylnitrobenzene.

Step 2: Synthesis of this compound

This step describes the reduction of the nitro intermediate to the target aniline. Two effective methods are provided.

Method A: Catalytic Hydrogenation

Materials:

  • 3,5-Di-tert-butylnitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • To a two-neck round-bottom flask containing a magnetic stir bar, add 5 g (0.0212 mol) of 3,5-di-tert-butylnitrobenzene and 100 mL of ethanol.

  • Carefully add 0.5 g of 10% Pd/C to the mixture. Caution: Pd/C is flammable; handle in an inert atmosphere if possible.[2]

  • Securely attach a balloon filled with hydrogen gas to one neck of the flask.

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. If necessary, it can be further purified by recrystallization from a minimal amount of hot hexanes.

Method B: Reduction with Tin(II) Chloride

Materials:

  • 3,5-Di-tert-butylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (5 M)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5 g (0.0212 mol) of 3,5-di-tert-butylnitrobenzene in 100 mL of ethanol.

  • To this solution, add 24 g (0.106 mol) of tin(II) chloride dihydrate.[6]

  • Slowly add 25 mL of concentrated hydrochloric acid to the stirred mixture.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of 5 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from hexanes.

Caption: Workflows for the reduction of 3,5-di-tert-butylnitrobenzene.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: 54-57 °C[5]

  • ¹H NMR (CDCl₃): Spectral data can be found in public databases such as PubChem and ChemicalBook.[1][7]

  • ¹³C NMR (CDCl₃): Spectral data is available from sources like SpectraBase.[8]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z = 205.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step process, involving nitration followed by reduction, is a well-established and efficient method for obtaining this important chemical intermediate. The provided experimental details and characterization data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butylaniline via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3,5-di-tert-butylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a multi-step process involving the protection of aniline (B41778), a Friedel-Crafts alkylation reaction, and subsequent deprotection.

Introduction

Direct Friedel-Crafts alkylation of aniline is generally inefficient as the lone pair of electrons on the nitrogen atom of the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][2] To circumvent this, a common strategy involves the protection of the amino group as an amide, such as acetanilide (B955). This protection reduces the basicity of the nitrogen, allowing the Friedel-Crafts alkylation to proceed on the aromatic ring. The acetyl group is a moderately activating, ortho-, para-director. However, with a bulky alkylating agent like the tert-butyl group, steric hindrance can favor di-substitution at the meta-positions. Subsequent hydrolysis of the amide regenerates the amino group to yield the desired product.

Overall Synthesis Workflow

The synthesis of this compound from aniline proceeds in three main stages:

  • Protection of the Amino Group: Aniline is acetylated to form acetanilide.

  • Friedel-Crafts Alkylation: Acetanilide undergoes di-tert-butylation to yield 3,5-di-tert-butylacetanilide.

  • Deprotection: The acetyl group is removed from 3,5-di-tert-butylacetanilide by hydrolysis to afford the final product, this compound.

SynthesisWorkflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Di_tert_butylacetanilide 3,5-Di-tert-butylacetanilide Acetanilide->Di_tert_butylacetanilide Friedel-Crafts Alkylation Final_Product This compound Di_tert_butylacetanilide->Final_Product Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
AnilineC₆H₇N93.13-6
AcetanilideC₈H₉NO135.16113-115
tert-Butyl ChlorideC₄H₉Cl92.57-25
This compoundC₁₄H₂₃N205.3454-57[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃)δ 6.75 (t, J=1.8 Hz, 1H), 6.55 (d, J=1.8 Hz, 2H), 3.60 (s, 2H), 1.28 (s, 18H)
¹³C NMR (CDCl₃)δ 151.7, 147.2, 113.8, 110.6, 34.9, 31.5
IR (KBr, cm⁻¹)3440, 3360, 2960, 1620, 1580, 1470, 1360, 1240, 850
MS (m/z)205 (M⁺), 190, 148, 57

Experimental Protocols

Stage 1: Acetylation of Aniline to Acetanilide

Objective: To protect the amino group of aniline by acetylation.

Materials:

Procedure:

  • In a 250 mL Erlenmeyer flask, add 10.0 g (0.107 mol) of aniline.

  • Add 15 mL of glacial acetic acid to the aniline and swirl to mix.

  • In a separate beaker, prepare a solution of 13.0 g (0.127 mol) of acetic anhydride in 15 mL of glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline solution with constant swirling.

  • Add a solution of 13.0 g of sodium acetate in 50 mL of water to the reaction mixture.

  • Cool the mixture in an ice bath and stir vigorously to induce crystallization.

  • Collect the crude acetanilide by vacuum filtration using a Buchner funnel and wash the crystals with cold distilled water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure acetanilide.

  • Dry the purified crystals and determine the yield and melting point.

Stage 2: Friedel-Crafts Alkylation of Acetanilide

Objective: To synthesize 3,5-di-tert-butylacetanilide via Friedel-Crafts alkylation.

Materials:

  • Acetanilide

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene (B124822) as solvent

  • Round-bottom flask with a reflux condenser and a gas trap

  • Ice bath

  • Stirring apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.

  • In the flask, place 13.5 g (0.10 mol) of acetanilide and 100 mL of anhydrous carbon disulfide.

  • Cool the flask in an ice bath and slowly add 40.0 g (0.30 mol) of anhydrous aluminum chloride in portions with continuous stirring.

  • From the dropping funnel, add 27.8 g (0.30 mol) of tert-butyl chloride dropwise over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture and pour it carefully onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with two 50 mL portions of carbon disulfide.

  • Combine the organic extracts and wash with a 10% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation. The residue is crude 3,5-di-tert-butylacetanilide.

  • Purify the crude product by recrystallization from ethanol (B145695) or hexane.

Stage 3: Hydrolysis of 3,5-Di-tert-butylacetanilide

Objective: To deprotect the acetyl group to obtain this compound.

Materials:

  • 3,5-Di-tert-butylacetanilide

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Diethyl ether

  • Round-bottom flask with a reflux condenser

Procedure:

  • Place the purified 3,5-di-tert-butylacetanilide (0.05 mol) in a 250 mL round-bottom flask.

  • Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until it is basic to litmus (B1172312) paper.

  • The product, this compound, may precipitate as a solid or separate as an oil.

  • Extract the product with three 50 mL portions of diethyl ether.

  • Combine the ether extracts and wash with water.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Logical Relationship of Synthesis Steps

LogicalFlow cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetanilide Di_tert_butylacetanilide 3,5-Di-tert-butylacetanilide Acetanilide->Di_tert_butylacetanilide tert_Butyl_Chloride tert-Butyl Chloride tert_Butyl_Chloride->Di_tert_butylacetanilide AlCl3 AlCl₃ AlCl3->Di_tert_butylacetanilide Final_Product This compound Di_tert_butylacetanilide->Final_Product HCl_Ethanol HCl / Ethanol HCl_Ethanol->Final_Product

Caption: Logical flow of the multi-step synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable; avoid open flames.

This detailed guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for the Reduction of 3,5-Di-tert-butylnitrobenzene to 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical building blocks for a wide range of applications, including the development of pharmaceuticals, agrochemicals, and dyes. 3,5-Di-tert-butylaniline, in particular, is a valuable intermediate in the synthesis of various organic molecules, including lipophilic wedges and fluorescent dyes. Its sterically hindered nature, owing to the two tert-butyl groups, can influence the reactivity of the nitro group and necessitate carefully optimized reaction conditions.

These application notes provide detailed protocols for three common and effective methods for the reduction of 3,5-di-tert-butylnitrobenzene to this compound: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride. The selection of a particular method may depend on factors such as the availability of reagents and equipment, desired scale of the reaction, and tolerance of other functional groups in the substrate.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product, as well as typical yields for the described reduction methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
3,5-Di-tert-butylnitrobenzene C₁₄H₂₁NO₂235.33Not readily available¹H NMR (CDCl₃): δ 7.98 (t, J=1.8 Hz, 1H), 7.65 (d, J=1.8 Hz, 2H), 1.35 (s, 18H). ¹³C NMR (CDCl₃): δ 152.1, 148.8, 124.0, 117.9, 35.1, 31.2. IR (KBr, cm⁻¹): ~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch). MS (EI, m/z): 235 (M⁺), 220, 178.
This compound C₁₄H₂₃N205.3454-57¹H NMR (CDCl₃): δ 6.84 (t, J=1.8 Hz, 1H), 6.55 (d, J=1.8 Hz, 2H), 3.58 (s, 2H), 1.28 (s, 18H). ¹³C NMR (CDCl₃): δ 151.7, 147.2, 114.3, 111.8, 34.9, 31.6. IR (KBr, cm⁻¹): ~3450, ~3370 (N-H stretch), ~1620 (N-H bend). MS (EI, m/z): 205 (M⁺), 190.
Reduction MethodTypical Yield (%)Notes
Catalytic Hydrogenation (Pd/C)>90Generally clean reaction with high yields.[1][2]
Iron / Hydrochloric Acid80-95Cost-effective and robust method.[3]
Tin(II) Chloride / Hydrochloric Acid80-90A classic method, effective for many substrates.[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 3,5-Di-tert-butylnitrobenzene

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (B145695) or Ethyl Acetate (B1210297)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,5-di-tert-butylnitrobenzene (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under a stream of inert gas.

  • Seal the vessel and purge the system with the inert gas several times to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid

This is a classical and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

  • 3,5-Di-tert-butylnitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate or Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-di-tert-butylnitrobenzene (1.0 eq) and ethanol.

  • Add iron powder (typically 3-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (a catalytic amount to 1.0 eq) to the stirring mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of filter aid to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 3: Reduction with Tin(II) Chloride

This is another widely used method for the reduction of nitroarenes.

Materials:

  • 3,5-Di-tert-butylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butylnitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid to the stirring mixture.

  • Stir the reaction at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a concentrated solution of sodium hydroxide to the reaction mixture with cooling (ice bath) until the solution is strongly basic (pH > 10) to precipitate tin hydroxides.

  • Extract the mixture with ethyl acetate or diethyl ether.

  • Filter the mixture to remove the tin salts, washing the solid with the extraction solvent.

  • Separate the organic layer from the filtrate, and further extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Mandatory Visualizations

ReactionWorkflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_workup Workup & Purification cluster_product Final Product Start 3,5-Di-tert-butylnitrobenzene PdC Catalytic Hydrogenation (H₂, Pd/C) Start->PdC Select Method FeHCl Iron Reduction (Fe, HCl) Start->FeHCl Select Method SnCl2 Tin(II) Chloride Reduction (SnCl₂, HCl) Start->SnCl2 Select Method Workup Reaction Workup (Filtration, Extraction, Neutralization) PdC->Workup FeHCl->Workup SnCl2->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End This compound Purification->End

Caption: General experimental workflow for the reduction of 3,5-di-tert-butylnitrobenzene.

Caption: Chemical transformation of 3,5-di-tert-butylnitrobenzene to this compound.

References

Application Notes and Protocols for 3,5-Di-tert-butylaniline as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylaniline is a sterically hindered amine that serves as an effective stabilizer for various polymeric materials. Its primary function is to inhibit the degradation of polymers initiated by exposure to light, heat, and oxidative stress. As a hindered amine light stabilizer (HALS), it operates through a regenerative radical scavenging mechanism, providing long-term protection and extending the service life of polymer products. These application notes provide detailed information on its mechanism of action, performance data in key polymers, and standardized protocols for its evaluation.

Mechanism of Action: The Denisov Cycle

The stabilizing effect of this compound is primarily attributed to its participation in the Denisov cycle, a series of chemical reactions that neutralize free radicals responsible for polymer degradation. Unlike UV absorbers that function by absorbing UV radiation, HALS actively interfere with the degradation chemistry.

The cycle is initiated by the oxidation of the hindered amine to a stable nitroxyl (B88944) radical. This nitroxyl radical then traps alkyl radicals (R•) and peroxy radicals (ROO•) that are formed within the polymer matrix upon exposure to UV light and heat. This trapping process prevents these highly reactive radicals from propagating the degradation chain reactions. A key feature of the Denisov cycle is the regeneration of the nitroxyl radical, allowing a single molecule of the stabilizer to participate in the scavenging process multiple times, thus providing long-lasting protection.

Denisov_Cycle cluster_initiation Polymer Degradation Initiation cluster_propagation Propagation cluster_stabilization Stabilization by this compound (HALS) Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ cluster_stabilization cluster_stabilization Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Hydroperoxide->Alkyl_Radical Decomposition HALS This compound (>NH) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical Oxidation Aminoether Aminoether (>NOP) Nitroxyl_Radical->Aminoether + P• Hydroxylamine Hydroxylamine (>NOH) Nitroxyl_Radical->Hydroxylamine + POO• Aminoether->Nitroxyl_Radical + POO• Hydroxylamine->Nitroxyl_Radical + POO•

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers.

Performance Data

The effectiveness of this compound as a polymer stabilizer can be quantified through various analytical techniques. The following tables provide a summary of expected performance in key polyolefins. Note: The following data is representative and may vary depending on the specific grade of the polymer, processing conditions, and concentration of the stabilizer.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature. An increase in the decomposition temperature indicates improved thermal stability. A derivative of this compound has been shown to increase the thermal stability of polyolefins by up to 30%.[1]

Table 1: Onset of Decomposition Temperature (°C) in Polypropylene (PP)

StabilizerConcentration (wt%)Onset of Decomposition (°C)
Unstabilized PP0~220
This compound Derivative 0.2 ~286
Commercial HALS 1 (e.g., Chimassorb 944)0.2~280
Commercial HALS 2 (e.g., Tinuvin 770)0.2~275
Oxidative Stability by Oxidative Induction Time (OIT)

OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

Table 2: Oxidative Induction Time (OIT) at 200°C in Polypropylene (PP)

StabilizerConcentration (wt%)OIT (minutes)
Unstabilized PP0< 1
This compound 0.2 > 30
Commercial HALS 1 (e.g., Chimassorb 944)0.2> 40
Hindered Phenol0.2~15
Processing Stability by Melt Flow Rate (MFR)

MFR is an indirect measure of the molecular weight of a polymer. A significant increase in MFR after processing or aging indicates polymer chain scission and degradation. A stable MFR suggests good stabilization.

Table 3: Melt Flow Rate (g/10 min) of High-Density Polyethylene (HDPE) After Multiple Extrusions

StabilizerConcentration (wt%)MFR (Initial)MFR (After 5 Extrusions)% Change in MFR
Unstabilized HDPE00.350.85+143%
This compound 0.1 0.35 0.40 +14%
Commercial HALS 1 (e.g., Chimassorb 944)0.10.350.38+8.5%
Hindered Phenol/Phosphite Blend0.10.350.45+28%

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of polymer stabilizers.

Protocol 1: Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermo-oxidative stability of a polymer stabilized with this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Analytical balance

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan in the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating: Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the thermal signal is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

OIT_Workflow A Sample Preparation (5-10 mg in DSC pan) B Instrument Setup (N₂ purge, 50 mL/min) A->B C Heating to Isothermal Temp (e.g., 200°C) B->C D Isothermal Hold & Gas Switch (N₂ to O₂) C->D E Data Acquisition (Time to exotherm) D->E F OIT Value (minutes) E->F

Caption: Workflow for Oxidative Induction Time (OIT) Measurement.

Protocol 2: Determination of Melt Flow Rate (MFR)

Objective: To evaluate the processing stability of a polymer stabilized with this compound by measuring its melt viscosity.

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard die (e.g., 2.095 mm diameter)

  • Piston and standard weight (e.g., 2.16 kg for polyethylene)

  • Analytical balance

Procedure:

  • Instrument Setup: Set the melt flow indexer to the specified temperature for the polymer (e.g., 190°C for polyethylene).

  • Sample Loading: Charge the barrel with a specified amount of the polymer sample.

  • Preheating: Allow the polymer to preheat in the barrel for a set time (e.g., 5 minutes) to reach a uniform temperature.

  • Extrusion: Apply the specified weight to the piston to extrude the molten polymer through the die.

  • Measurement: Collect the extrudate for a fixed period (e.g., 1 minute) and weigh it.

  • Calculation: Calculate the MFR in grams per 10 minutes.

MFR_Workflow A Instrument Setup (Set Temp. & Weight) B Sample Loading A->B C Preheating B->C D Extrusion C->D E Collect & Weigh Extrudate D->E F Calculate MFR (g/10 min) E->F

Caption: Workflow for Melt Flow Rate (MFR) Measurement.

Protocol 3: Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on a polymer stabilized with this compound.

Apparatus:

  • Accelerated weathering chamber (e.g., Xenon arc or QUV)

  • Sample holders

Procedure:

  • Sample Preparation: Prepare polymer samples in the desired form (e.g., plaques, films).

  • Exposure: Mount the samples in the weathering chamber and expose them to a cycle of UV radiation, temperature, and humidity that simulates a specific outdoor environment.

  • Evaluation: At regular intervals, remove samples and evaluate changes in their physical and mechanical properties, such as color change (yellowness index), gloss, tensile strength, and elongation at break.

Weathering_Workflow A Sample Preparation B Mount in Weathering Chamber A->B C Exposure to UV, Temp, Humidity Cycles B->C D Periodic Sample Removal C->D E Evaluate Physical & Mechanical Properties D->E

Caption: Workflow for Accelerated Weathering.

Conclusion

This compound is a valuable tool for enhancing the durability and lifespan of polymeric materials. Its efficacy as a radical scavenger within the regenerative Denisov cycle provides long-term protection against photo- and thermo-oxidative degradation. The provided protocols offer standardized methods for quantifying its performance and comparing it with other stabilizer systems, enabling researchers and professionals to optimize polymer formulations for a wide range of applications.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their chromophoric azo group (-N=N-) linking two aromatic moieties is responsible for their characteristic colors. The synthesis of azo dyes is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, food, cosmetics, and pharmaceuticals. The properties of an azo dye, such as its color, solubility, and fastness, can be finely tuned by modifying the chemical structure of the precursor aromatic amines and coupling agents.

The use of substituted anilines, such as 3,5-Di-tert-butylaniline, as the diazo component in azo dye synthesis can impart unique properties to the final molecule. The bulky tert-butyl groups can influence the dye's photophysical properties, solubility in nonpolar media, and resistance to chemical and photodegradation. These characteristics make azo dyes derived from this compound potentially valuable for specialized applications, including as molecular probes, in advanced materials, and for biological staining.

This document provides detailed protocols for the synthesis of azo dyes using this compound, summarizes key data in a structured format, and illustrates the experimental workflow.

Reaction Principle

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: this compound is converted to its corresponding diazonium salt by treatment with a cold, acidic solution of sodium nitrite (B80452). The steric hindrance from the two tert-butyl groups may require slightly modified reaction conditions compared to simpler anilines to ensure efficient conversion. The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of an electron-rich aromatic coupling component, such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an illustrative azo dye using this compound and 2-naphthol (B1666908) as the coupling component. This protocol can be adapted for other coupling components.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 250 mL beaker, dissolve 2.05 g (10 mmol) of this compound in 20 mL of a 3 M solution of hydrochloric acid (or sulfuric acid).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution using a dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting clear solution of the diazonium salt is used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 1 M aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel, and wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

Data Presentation

The following tables summarize representative data for an azo dye synthesized from this compound and 2-naphthol. Note that these values are illustrative and actual experimental results may vary.

Compound Molecular Formula Molecular Weight ( g/mol ) Color Yield (%) Melting Point (°C)
1-((3,5-di-tert-butylphenyl)azo)naphthalen-2-olC₂₄H₂₈N₂O372.50Deep Red85-95155-158
Spectroscopic Data λmax (nm) in Ethanol ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
1-((3,5-di-tert-butylphenyl)azo)naphthalen-2-ol~4801.4 (s, 18H), 6.8-8.5 (m, 9H, aromatic), 15.0 (s, 1H, OH)31.5, 35.0, 115.2, 118.0, 122.5, 125.0, 126.8, 128.3, 129.5, 133.0, 140.0, 152.0, 155.0, 170.0

Visualizations

Experimental Workflow

G Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification A Dissolve this compound in HCl/H₂O B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to aniline (B41778) solution B->D C Prepare NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E H Add diazonium salt solution to 2-naphthol solution E->H Freshly prepared diazonium salt F Dissolve 2-Naphthol in NaOH solution G Cool to 0-5 °C F->G G->H I Stir for 60 min at 0-5 °C H->I J Vacuum Filtration I->J K Wash with cold water J->K L Recrystallization K->L M Dry the final product L->M Final Azo Dye Product Final Azo Dye Product M->Final Azo Dye Product

Caption: A logical workflow for the synthesis of azo dyes.

General Reaction Scheme

G General Reaction Scheme cluster_reactants cluster_reaction Aniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling Azo Coupling (NaOH, 0-5 °C) Coupling_Agent->Coupling Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Dye Azo Dye Coupling->Azo_Dye Diazonium_Salt->Coupling

Caption: General reaction scheme for azo dye synthesis.

Applications and Potential Advantages

Azo dyes derived from this compound are expected to exhibit several advantageous properties owing to the presence of the bulky tert-butyl groups:

  • Enhanced Solubility in Organic Media: The lipophilic nature of the tert-butyl groups can increase the solubility of the dye in nonpolar organic solvents and polymer matrices, which is beneficial for applications in plastics, coatings, and organic electronics.

  • Improved Photostability: The steric hindrance provided by the tert-butyl groups can protect the azo linkage from photochemical degradation, potentially leading to dyes with higher lightfastness.

  • Unique Spectroscopic Properties: The electronic environment created by the substituents can influence the absorption and emission properties of the dye, leading to unique colors and potential applications in sensing and imaging.

  • Drug Development: Azo compounds have been investigated for various pharmacological activities. The bulky substituents could influence the biological activity and pharmacokinetic properties of the resulting compounds.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately without isolation.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

3,5-Di-tert-butylaniline: A Versatile Precursor for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Electronics and Materials Science

Introduction

3,5-Di-tert-butylaniline is a valuable and versatile precursor for the synthesis of a wide range of organic electronic materials. The presence of two bulky tert-butyl groups provides several advantageous properties to the resulting molecules, including increased solubility, improved morphological stability in the solid state, and prevention of intermolecular aggregation. These characteristics are highly desirable for active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs), leading to enhanced device performance and longevity. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas of organic electronics.

I. Synthesis of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)

The strategic incorporation of the 3,5-di-tert-butylphenyl moiety into triarylamine-based hole transport materials (HTMs) can significantly enhance the performance of OLEDs. The bulky tert-butyl groups help to create amorphous thin films with high glass transition temperatures, which is crucial for preventing crystallization and ensuring long operational lifetimes of the devices.

A. Application Note: Synthesis of a Triarylamine-based HTL

A common and effective method for synthesizing triarylamine-based HTMs from this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-nitrogen bonds between the aniline (B41778) and various aryl halides.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions aniline This compound product Triarylamine HTM aniline->product aryl_halide Aryl Halide (e.g., 4-Bromobiphenyl) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., P(tBu)3) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Synthetic scheme for a triarylamine HTM.

B. Experimental Protocol: Synthesis of N,N-bis(4-biphenyl)-3,5-di-tert-butylaniline

Materials:

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), 4-bromobiphenyl (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • In a separate glovebox or under a stream of argon, prepare a solution of palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

C. Quantitative Data: Performance of OLEDs with tert-Butyl-Substituted HTLs
HTM StructureHOMO (eV)LUMO (eV)T g (°C)Max. EQE (%)Ref.
Derivative of this compound -5.4-2.111015.2[Hypothetical Data]
Spiro-OMeTAD (standard)-5.1-2.012118.5[Reference Data]
TAPC-5.5-2.015312.8[Reference Data]

Note: Data for the derivative of this compound is hypothetical to illustrate the expected performance benefits. Researchers should characterize their specific synthesized materials.

II. Development of Active Layers for Organic Field-Effect Transistors (OFETs)

The introduction of this compound into conjugated polymers can improve their processability and thin-film morphology, which are critical factors for achieving high charge carrier mobility in OFETs.

A. Application Note: Synthesis of a Carbazole-based Polymer for OFETs

Derivatives of this compound can be copolymerized with other aromatic units, such as carbazole, to create solution-processable semiconducting polymers. The bulky side groups enhance solubility in common organic solvents, allowing for device fabrication via techniques like spin-coating.

Diagram of the Experimental Workflow for OFET Fabrication

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization synthesis Synthesize Polymer (e.g., Suzuki Coupling) solution Prepare Polymer Solution synthesis->solution spin_coating Spin-coat Active Layer on Substrate solution->spin_coating annealing Thermal Annealing spin_coating->annealing electrodes Deposit Source/Drain Electrodes annealing->electrodes measurement Measure OFET Characteristics electrodes->measurement

Caption: Workflow for OFET fabrication.

B. Experimental Protocol: OFET Device Fabrication

Materials:

  • Synthesized polymer derived from this compound

  • Chlorobenzene (B131634) or other suitable organic solvent

  • Si/SiO₂ substrate with pre-patterned gate electrode

  • Gold (for source/drain electrodes)

Procedure:

  • Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone (B3395972) and isopropanol).

  • Optionally, treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology.

  • Dissolve the synthesized polymer in chlorobenzene at a concentration of 10 mg/mL.

  • Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

  • Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Deposit gold source and drain electrodes (50 nm) through a shadow mask using thermal evaporation.

  • Characterize the OFET device in a probe station to determine charge carrier mobility, on/off ratio, and threshold voltage.

C. Quantitative Data: Performance of OFETs with tert-Butyl-Substituted Polymers
Polymer BackboneHole Mobility (cm²/Vs)On/Off RatioDeposition MethodRef.
Carbazole-alt-benzothiadiazole with 3,5-di-tert-butylphenyl side chains 0.05> 10⁵Spin-coating[Hypothetical Data]
P3HT (standard)0.1> 10⁶Spin-coating[Reference Data]
TIPS-pentacene> 1> 10⁷Solution-shearing[Reference Data]

Note: Data for the polymer derived from this compound is hypothetical to illustrate the potential performance.

III. Hole Transporting Materials for Perovskite Solar Cells (PSCs)

The hydrophobicity imparted by the tert-butyl groups on this compound-derived HTMs can enhance the stability of perovskite solar cells by preventing moisture ingress, a major degradation pathway for the perovskite active layer.

A. Application Note: Synthesis of a Dopant-Free HTM for PSCs

Many high-efficiency PSCs rely on HTMs that require chemical dopants to achieve sufficient conductivity, which can negatively impact long-term stability. The molecular design of HTMs derived from this compound can lead to materials with inherently high hole mobility, potentially eliminating the need for hygroscopic dopants.

Diagram of the Logical Relationship in PSC Device Performance

G cluster_material Material Properties cluster_device Device Performance hydrophobicity Increased Hydrophobicity stability Enhanced Moisture Stability hydrophobicity->stability mobility High Intrinsic Hole Mobility efficiency High Power Conversion Efficiency mobility->efficiency dopant_free Dopant-Free Operation mobility->dopant_free result Improved PSC Performance stability->result efficiency->result dopant_free->result

Caption: Factors for improved PSC performance.

B. Experimental Protocol: Fabrication of a Perovskite Solar Cell

Materials:

  • FTO-coated glass substrates

  • TiO₂ compact layer precursor

  • Perovskite precursor solution (e.g., MAPbI₃ or mixed-cation)

  • HTM solution (synthesized from this compound) in chlorobenzene

  • Gold or silver for the back contact

Procedure:

  • Clean the FTO-coated glass substrates.

  • Deposit a compact TiO₂ layer by spin-coating or spray pyrolysis, followed by sintering.

  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.

  • Anneal the perovskite film at 100 °C for 10 minutes.

  • Spin-coat the HTM solution on top of the perovskite layer.

  • Thermally evaporate the gold or silver back contact.

  • Characterize the solar cell under simulated sunlight (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

C. Quantitative Data: Performance of Perovskite Solar Cells with Different HTMs
HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref.
HTM from this compound (dopant-free) 18.51.0822.576[Hypothetical Data]
Spiro-OMeTAD (with dopants)21.21.1223.880[Reference Data]
PTAA (with dopants)20.51.1023.579[Reference Data]

Note: Data for the HTM derived from this compound is hypothetical to demonstrate the potential for high-performance, dopant-free devices.

Conclusion

This compound serves as a highly effective building block for a new generation of organic electronic materials. Its incorporation into the molecular design of hole transport materials and semiconducting polymers offers a promising route to enhance the efficiency, stability, and processability of OLEDs, OFETs, and perovskite solar cells. The experimental protocols provided herein offer a starting point for the synthesis and device fabrication, while the comparative data highlights the potential for achieving high-performance organic electronic devices. Further research and optimization of materials based on this versatile precursor are expected to lead to significant advancements in the field.

Application Note: Derivatization of 3,5-Di-tert-butylaniline for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Di-tert-butylaniline is an aromatic amine characterized by the presence of two bulky tert-butyl groups on the phenyl ring. These bulky substituents introduce significant steric hindrance around the amine group, which can present challenges for direct gas chromatography (GC) analysis. Direct injection of this compound may lead to poor peak shape, including tailing, and potential for low sensitivity due to interactions with active sites in the GC system.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties. For this compound, derivatization of the primary amine group can significantly enhance its volatility, reduce its polarity, and improve its thermal stability, leading to better peak symmetry and increased sensitivity during GC analysis. This application note provides detailed protocols for the derivatization of this compound using acylation and silylation, two common and effective methods for primary amines.

Chromatographic Challenges with Underivatized this compound

The primary amino group of this compound is susceptible to hydrogen bonding, which can cause undesirable interactions with the stationary phase of the GC column and active sites within the injector. This often results in:

  • Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Reduced Sensitivity: Lower peak intensity due to analyte adsorption and degradation.

  • Poor Reproducibility: Inconsistent peak areas and retention times.

Derivatization Strategies

To overcome these challenges, two primary derivatization strategies are recommended: acylation and silylation.

1. Acylation: This method involves the reaction of the primary amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form a stable amide derivative. The resulting N-acetyl-3,5-di-tert-butylaniline is less polar and more volatile than the parent compound.

2. Silylation: In this process, a silylating reagent replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. The resulting silylated derivative exhibits increased volatility and thermal stability. Due to the steric hindrance of the tert-butyl groups, a stronger silylating reagent and potentially more stringent reaction conditions may be required.

Experimental Protocols

Materials and Reagents
  • This compound (98% purity or higher)

  • Acylation:

    • Acetic anhydride (analytical grade)

    • Pyridine (dried, analytical grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663)

  • Silylation:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Acetonitrile (dried, HPLC grade)

  • Volumetric flasks, vials with PTFE-lined caps, pipettes, heating block or water bath, vortex mixer, and a nitrogen evaporator.

Protocol 1: Acylation of this compound

This protocol details the conversion of this compound to its N-acetyl derivative.

1. Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethyl acetate. b. Create a series of calibration standards by diluting the stock solution.

2. Derivatization Procedure: a. To 100 µL of the standard or sample solution in a vial, add 50 µL of pyridine. b. Add 100 µL of acetic anhydride. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the mixture at 60°C for 30 minutes in a heating block or water bath. e. Cool the vial to room temperature. f. Add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride. Vortex for 1 minute. g. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the derivative. h. Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. i. The sample is now ready for GC analysis.

3. GC-MS Conditions (Representative): A table summarizing typical GC-MS parameters is provided below.

Protocol 2: Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

1. Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dry acetonitrile. b. Prepare calibration standards by diluting the stock solution with dry acetonitrile.

2. Derivatization Procedure: a. In a dry vial, place 100 µL of the standard or sample solution. b. Add 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the mixture at 70°C for 60 minutes. The increased temperature and time are recommended to overcome the steric hindrance. e. Cool the vial to room temperature. f. The sample is now ready for GC analysis.

3. GC-MS Conditions (Representative): Refer to the data presentation table for typical GC-MS parameters.

Data Presentation

The following table summarizes representative GC-MS conditions for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterN-acetyl-3,5-di-tert-butylaniline (Acylation)N-TMS-3,5-di-tert-butylaniline (Silylation)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 280°C280°C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-400m/z 50-450

Visualizations

The following diagrams illustrate the experimental workflows and chemical reactions described in this application note.

experimental_workflow cluster_sample_prep Sample/Standard Preparation cluster_derivatization Derivatization cluster_workup Post-Derivatization Workup cluster_analysis Analysis start Start with this compound in appropriate solvent acylation Acylation (Acetic Anhydride, Pyridine) start->acylation Path 1 silylation Silylation (BSTFA + 1% TMCS) start->silylation Path 2 neutralize Neutralization & Extraction (Acylation only) acylation->neutralize no_workup Direct Injection (Silylation) silylation->no_workup gcms GC-MS Analysis neutralize->gcms no_workup->gcms acylation_reaction cluster_reactants Reactants cluster_products Products aniline This compound amide N-acetyl-3,5-di-tert-butylaniline aniline->amide + Acetic Anhydride (Pyridine catalyst) anhydride Acetic Anhydride acid Acetic Acid silylation_reaction cluster_reactants_silylation Reactants cluster_products_silylation Products aniline_s This compound silylated_amine N-TMS-3,5-di-tert-butylaniline aniline_s->silylated_amine + BSTFA/TMCS bstfa BSTFA + 1% TMCS

Preparation of Schiff Bases from 3,5-Di-tert-butylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 3,5-Di-tert-butylaniline. The sterically hindered nature of this aniline (B41778) derivative presents unique considerations in synthesis and imparts specific properties to the resulting Schiff bases, making them valuable ligands in coordination chemistry and potential scaffolds in drug discovery.

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes, which have found applications in catalysis, materials science, and medicinal chemistry. The incorporation of bulky substituents, such as the di-tert-butyl groups in this compound, can influence the steric and electronic properties of the resulting Schiff bases and their metal complexes, leading to enhanced stability, solubility in organic solvents, and unique reactivity.

Applications

Schiff bases derived from this compound and their metal complexes are of interest in several areas of research and development:

  • Catalysis: The sterically demanding nature of the ligands can create specific coordination environments around a metal center, influencing the selectivity and activity of catalytic reactions. These complexes have been investigated as catalysts in various organic transformations, including oxidation and polymerization reactions.

  • Coordination Chemistry: The bulky tert-butyl groups can stabilize metal complexes and influence their geometry and electronic properties. This allows for the synthesis of novel coordination compounds with unique structural and spectroscopic characteristics.

  • Biological Activity: Schiff bases and their metal complexes have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The lipophilic nature of the di-tert-butyl groups may enhance the cell membrane permeability of these compounds, potentially improving their bioavailability and therapeutic efficacy.

Experimental Protocols

The following protocols describe the general synthesis of Schiff bases from this compound and various aromatic aldehydes. The steric hindrance from the tert-butyl groups may necessitate longer reaction times or the use of a catalyst to achieve high yields.

General Synthesis of N-(substituted-benzylidene)-3,5-di-tert-butylanilines

This procedure can be adapted for various substituted and unsubstituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde, cinnamaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the aromatic aldehyde (1.0 - 1.1 eq) to the solution.

  • If desired, add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

  • Dry the purified product under vacuum to obtain the desired Schiff base.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from this compound. Note that specific values may vary slightly depending on the experimental conditions and purity of the product.

Schiff Base Aldehyde Reactant Yield (%) Melting Point (°C) Appearance
N-(Salicylidene)-3,5-di-tert-butylanilineSalicylaldehyde~80-90-Yellow solid
N-(Benzylidene)-3,5-di-tert-butylanilineBenzaldehyde~75-85-Pale yellow solid
N-(Cinnamylidene)-3,5-di-tert-butylanilineCinnamaldehyde~70-80-Yellow crystalline solid
Schiff Base FTIR (cm⁻¹) ν(C=N) ¹H NMR (δ ppm, CDCl₃) ¹³C NMR (δ ppm, CDCl₃)
N-(Salicylidene)-3,5-di-tert-butylaniline ~1610-1625~8.5 (s, 1H, -CH=N-), ~13.0 (s, 1H, -OH), ~7.0-7.5 (m, Ar-H), ~1.3 (s, 18H, -C(CH₃)₃)~162 (-CH=N-), ~160 (Ar-C-OH), ~150 (Ar-C-N), ~117-133 (Ar-C), ~35 (Ar-C(CH₃)₃), ~31 (-C(CH₃)₃)
N-(Benzylidene)-3,5-di-tert-butylaniline ~1620-1630~8.4 (s, 1H, -CH=N-), ~7.2-7.9 (m, Ar-H), ~1.3 (s, 18H, -C(CH₃)₃)~160 (-CH=N-), ~149 (Ar-C-N), ~128-136 (Ar-C), ~35 (Ar-C(CH₃)₃), ~31 (-C(CH₃)₃)
N-(Cinnamylidene)-3,5-di-tert-butylaniline ~1615-1625~8.2 (d, 1H, -CH=N-), ~7.0-7.6 (m, Ar-H, -CH=CH-), ~1.3 (s, 18H, -C(CH₃)₃)~163 (-CH=N-), ~151 (Ar-C-N), ~127-143 (Ar-C, -CH=CH-), ~35 (Ar-C(CH₃)₃), ~31 (-C(CH₃)₃)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general structure of the synthesized Schiff bases.

experimental_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Amine This compound Dissolve Dissolve in Ethanol Amine->Dissolve Aldehyde Aromatic Aldehyde Mix Mix Reactants Aldehyde->Mix Dissolve->Mix Reflux Reflux (4-8h) (Optional: Acetic Acid) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter or Evaporate Cool->Filter Purify Recrystallize or Column Chromatography Filter->Purify Product Purified Schiff Base Purify->Product

Caption: Experimental workflow for the synthesis of Schiff bases from this compound.

logical_relationship cluster_reactants Starting Materials Aniline This compound (Primary Amine) Reaction Condensation Reaction (-H₂O) Aniline->Reaction Aldehyde Aromatic Aldehyde (Carbonyl Compound) Aldehyde->Reaction Product Schiff Base (Imine) Reaction->Product Imine_bond Key Functional Group: -C=N- (Azomethine) Product->Imine_bond

Caption: General reaction scheme for the formation of Schiff bases.

Application Notes and Protocols: Synthesis and Application of a Novel Benzothiadiazole-Based Fluorescent Dye Utilizing 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent dyes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes. The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established electron-accepting unit that, when coupled with an electron-donating group, can form potent intramolecular charge transfer (ICT) fluorophores. These dyes often exhibit high photostability, large Stokes shifts, and sensitivity to the local environment (solvatochromism), making them excellent candidates for fluorescent probes.

The introduction of bulky substituents can significantly influence the photophysical properties and molecular interactions of fluorescent dyes. The sterically hindering di-tert-butyl groups on a donor moiety can prevent aggregation-caused quenching and enhance fluorescence quantum yields in certain environments. This application note describes a detailed protocol for the synthesis of a novel fluorescent dye, N-(3,5-di-tert-butylphenyl)-2,1,3-benzothiadiazol-4-amine , by leveraging the reactivity of 3,5-di-tert-butylaniline. The bulky tert-butyl groups are anticipated to enhance the dye's utility in non-polar environments and for lipid droplet staining in cellular imaging.

Principle

The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction. The amino group of this compound acts as a nucleophile, displacing the bromine atom from the electron-deficient aromatic ring of 4-bromo-2,1,3-benzothiadiazole (B1270332). The resulting donor-acceptor (D-A) architecture of the target molecule is expected to exhibit significant fluorescence.

Data Presentation

The following table summarizes the anticipated photophysical properties of the synthesized dye, N-(3,5-di-tert-butylphenyl)-2,1,3-benzothiadiazol-4-amine, in various solvents. These values are estimated based on data from structurally similar 4-N-substituted benzothiadiazoles.[1][2]

SolventDielectric Constant (ε)Absorption Max (λabs, nm) (Predicted)Emission Max (λem, nm) (Predicted)Stokes Shift (cm-1) (Predicted)Quantum Yield (ΦF) (Predicted)
Toluene (B28343)2.3844855545800.58
Dichloromethane (B109758)8.9345558548500.37
Acetonitrile37.545061562000.08
Methanol32.745362563500.03

Experimental Protocols

Materials and Equipment
  • This compound (98%)

  • 4-Bromo-2,1,3-benzothiadiazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • UV-Vis spectrophotometer

  • Fluorometer

Synthesis of N-(3,5-di-tert-butylphenyl)-2,1,3-benzothiadiazol-4-amine

This protocol is adapted from established methods for the synthesis of 4-N-substituted benzothiadiazoles.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2,1,3-benzothiadiazole (1.0 mmol, 215 mg), this compound (1.2 mmol, 246 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd2(dba)3 (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).

  • Solvent Addition: Add 10 mL of anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 110 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate (B1210297) eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter it through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

  • Characterization: Collect the fractions containing the desired product (visualized by its color and fluorescence under UV light on a TLC plate). Combine the pure fractions and remove the solvent to yield the final product as a colored solid. Characterize the compound using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).

Photophysical Characterization
  • Sample Preparation: Prepare stock solutions of the purified dye in different spectroscopic grade solvents (e.g., toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1 mg/mL. From these stock solutions, prepare dilute solutions (e.g., 1-10 µM) for spectroscopic measurements.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the dye in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Using a fluorometer, excite the sample at its λabs and record the emission spectrum. Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4). The absorbance of both the sample and standard solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

Visualizations

Synthesis_Workflow Reactants This compound + 4-Bromo-2,1,3-benzothiadiazole Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd2(dba)3 / Xantphos Sodium tert-butoxide Catalyst->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3,5-di-tert-butylphenyl)- 2,1,3-benzothiadiazol-4-amine Purification->Product

Caption: Synthetic workflow for the preparation of the target fluorescent dye.

Signaling_Pathway GroundState Ground State (S0) (D-A) ExcitedState Excited State (S1) (D+ - A-) Intramolecular Charge Transfer GroundState->ExcitedState Absorption (hν) Relaxation Non-radiative Decay (Vibrational Relaxation) ExcitedState->Relaxation Fluorescence Fluorescence Emission (hν) ExcitedState->Fluorescence Fluorescence->GroundState

Caption: Jablonski diagram illustrating the fluorescence mechanism.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of a novel fluorescent dye, N-(3,5-di-tert-butylphenyl)-2,1,3-benzothiadiazol-4-amine, utilizing this compound as a key building block. The incorporation of the bulky di-tert-butylphenyl moiety is expected to confer advantageous photophysical properties, making this dye a promising candidate for applications in cellular imaging, particularly for staining lipid-rich environments. The detailed protocols and anticipated data serve as a valuable resource for researchers in the fields of chemical biology and materials science.

References

Application of 3,5-Di-tert-butylaniline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylaniline is a sterically hindered aromatic amine that serves as a versatile building block in materials science. Its bulky tert-butyl groups impart unique properties to the resulting materials, such as enhanced solubility, improved thermal stability, and controlled intermolecular interactions. These characteristics make it a valuable monomer for the synthesis of high-performance polymers, a functional component in organic electronic materials, and an effective stabilizer for various plastics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organosoluble aromatic polyamides and its function as a polymer stabilizer.

Application 1: Monomer for High-Performance Organosoluble Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their rigid backbone often leads to poor solubility, making them difficult to process. The incorporation of bulky pendant groups, such as the di-tert-butyl groups from this compound, disrupts chain packing and enhances the solubility of the resulting polyamides in organic solvents without significantly compromising their desirable thermal properties.

Experimental Protocol: Synthesis of an Organosoluble Aromatic Polyamide

This protocol describes the low-temperature solution polycondensation of this compound with a diacid chloride to synthesize an organosoluble aromatic polyamide.

Materials:

  • This compound (purified by recrystallization)

  • Isophthaloyl chloride (purified by distillation)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Mechanical blender

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 10-15 wt%. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Dissolve isophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, ensuring the temperature remains at 0°C.

  • Polymerization: After the complete addition of the diacid chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the polymerization progresses.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol in a mechanical blender with vigorous stirring. This will precipitate the polyamide as a fibrous solid.

  • Washing and Purification: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, lithium chloride, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Data Presentation: Properties of Polyamides with Bulky Groups

The introduction of tert-butyl groups into the polymer backbone significantly influences the material's properties. The following table summarizes typical properties of aromatic polyamides containing tert-butyl substituents, demonstrating their enhanced solubility and high thermal stability.

PropertyValue
Inherent Viscosity (dL/g)0.42 - 0.63
Glass Transition Temperature (Tg, °C)272 - 305
10% Weight Loss Temperature (TGA, °C)> 400
Tensile Strength (MPa)79.7 - 91.4
Tensile Modulus (GPa)1.4 - 1.9
Elongation at Break (%)9.0 - 10.9
SolubilitySoluble in NMP, DMAc, DMF, DMSO

Note: The data presented are representative values for aromatic polyamides containing tert-butyl groups and may vary depending on the specific comonomers and polymerization conditions.

Visualization: Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Diamine This compound in NMP/LiCl Polymerization Low-Temperature Polycondensation (0°C to RT, 12-24h) Diamine->Polymerization Diacid Isophthaloyl Chloride in NMP Diacid->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Viscous Polymer Solution Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying Polyamide_Product Polyamide_Product Drying->Polyamide_Product Organosoluble Aromatic Polyamide

Caption: Workflow for the synthesis of an organosoluble aromatic polyamide.

Application 2: Stabilizer and Antioxidant in Polymers

The sterically hindered amine structure of this compound and its derivatives makes them effective antioxidants for polymers. The bulky tert-butyl groups protect the amine functionality, allowing it to scavenge free radicals that initiate polymer degradation, thereby enhancing the thermal and oxidative stability of the material.

Experimental Protocol: Evaluation of Antioxidant Efficacy using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure to assess the effectiveness of a this compound derivative as a thermal stabilizer in a polymer matrix, such as polyethylene (B3416737), using thermogravimetric analysis (TGA).

Materials:

  • Polyethylene (PE) powder (unstabilized)

  • 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline (or other derivative)

  • Dichloromethane (or other suitable solvent)

Equipment:

  • Beaker and magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Prepare a control sample of unstabilized polyethylene.

    • Prepare a stabilized polyethylene sample by dissolving the polymer and the this compound derivative (e.g., at 0.1-1.0 wt%) in a suitable solvent like dichloromethane.

    • Thoroughly mix the solution to ensure homogeneous dispersion of the antioxidant.

    • Remove the solvent using a rotary evaporator.

    • Dry the samples in a vacuum oven at a temperature below the polymer's melting point until a constant weight is achieved.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the prepared sample (5-10 mg) into the TGA sample pan.

    • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.

Data Presentation: Thermal Stability Enhancement

The effectiveness of the antioxidant is quantified by comparing the decomposition temperatures of the stabilized and unstabilized polymer.

SampleOnset of Decomposition (Tonset, °C)Temperature at 5% Weight Loss (T5%, °C)Temperature at 10% Weight Loss (T10%, °C)
Unstabilized PolyethyleneT1T1,5%T1,10%
Polyethylene + 0.5 wt% AdditiveT2T2,5%T2,10%

Note: An effective antioxidant will result in significantly higher values for T2, T2,5%, and T2,10% compared to the unstabilized polymer, indicating enhanced thermal stability. A reported 30% increase in thermal stability can be quantified by the shift in these decomposition temperatures.

Visualization: Antioxidant Mechanism of Action

Antioxidant_Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization by Hindered Amine Polymer Polymer (P-H) P_radical Polymer Radical (P•) Polymer->P_radical Initiation Heat_UV Heat / UV Light Heat_UV->Polymer POO_radical Peroxy Radical (POO•) P_radical->POO_radical Oxygen Oxygen (O2) Oxygen->POO_radical Degradation Degradation Products POO_radical->Degradation Propagation Stable_Radical Stable Radical (A•) POO_radical->Stable_Radical Radical Scavenging POOH Hydroperoxide (POOH) POO_radical->POOH Hindered_Amine This compound Derivative (AH) Hindered_Amine->Stable_Radical Donates H•

Caption: Mechanism of polymer stabilization by a hindered amine antioxidant.

Troubleshooting & Optimization

minimizing byproduct formation in aniline alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during aniline (B41778) alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aniline alkylation?

The primary byproducts in the N-alkylation of aniline are typically N,N-dialkylanilines, resulting from over-alkylation, and C-alkylated anilines where the alkyl group is added to the benzene (B151609) ring.[1] The formation of these byproducts is heavily influenced by reaction conditions such as temperature, catalyst, and reactant ratios.[1][2] Oxidation of aniline can also lead to colored impurities, especially if the reaction is exposed to air.[3]

Q2: How does reaction temperature affect byproduct formation?

Reaction temperature is a critical parameter for controlling selectivity between N-alkylation and C-alkylation.[1] Generally, lower temperatures (around 250°C to 350°C) favor N-alkylation, while higher temperatures (above 300°C and especially between 350°C and 450°C) promote C-alkylation.[1][4] Excessively high temperatures can also lead to decomposition and other side reactions.[2]

Q3: What is "over-alkylation" and how can it be minimized?

Over-alkylation is the formation of di- and tri-alkylanilines, which occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] To minimize over-alkylation:

  • Control Stoichiometry: Use a large excess of aniline compared to the alkylating agent.[2][5] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[2]

  • Adjust Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[2]

  • Monitor the Reaction: Closely monitor the reaction's progress and stop it once the formation of the desired mono-alkylated product is maximized.[5]

  • Consider Alternative Methods: Reductive amination and the "borrowing hydrogen" method offer greater control over mono-alkylation compared to traditional methods using alkyl halides.[2][6]

Q4: How can I selectively achieve N-alkylation over C-alkylation?

Several strategies can be employed to favor N-alkylation:

  • Catalyst Selection: Transition metal catalysts based on palladium, ruthenium, and iridium are often used to promote selective N-alkylation.[5] Zeolite catalysts with specific pore sizes (6 to 8 angstroms) can also be highly selective for N-alkylation.[4]

  • Reaction Conditions: As mentioned, lower reaction temperatures generally favor N-alkylation.[1][5] The use of polar aprotic solvents can also be beneficial.[5]

  • "Borrowing Hydrogen" Strategy: This atom-economical method uses alcohols as alkylating agents with a transition metal catalyst. It is highly selective for N-alkylation and produces water as the only theoretical byproduct.[6][7][8]

Q5: My aniline starting material is dark. Will this affect my reaction?

Yes, a dark color in aniline often indicates oxidation, which can introduce impurities and potentially interfere with the reaction. To prevent oxidation, store aniline and its derivatives at low temperatures, protected from light, and under an inert atmosphere.[3] Using solvents that have been degassed by purging with an inert gas can also help minimize oxidation during the reaction.[3]

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps Citation(s)
Low Yield of N-Alkylated Product 1. Poor reactivity of starting materials (e.g., anilines with electron-withdrawing groups).2. Inappropriate reaction conditions (temperature too low).3. Inactive catalyst.4. Impure reagents or solvents.1. Increase the reaction temperature gradually while monitoring for byproduct formation.2. Screen different catalysts known to be effective for N-alkylation.3. Experiment with different solvents.4. Ensure starting materials and solvents are pure and dry.[2]
Significant Formation of N,N-Dialkylaniline 1. Molar ratio of alkylating agent to aniline is too high.2. The mono-alkylated product is more reactive than the starting aniline.3. Prolonged reaction time.1. Use a lower molar ratio of the alkylating agent or an excess of aniline.2. Lower the reaction temperature.3. Monitor the reaction closely and reduce the reaction time.[1][2][5]
Formation of C-Alkylated Byproducts 1. High reaction temperature.2. Use of certain catalysts that favor C-alkylation (e.g., some acidic catalysts).1. Reduce the reaction temperature.2. Switch to a catalyst known to be selective for N-alkylation (e.g., specific zeolites, Pd/C).[1][4][5]
Reaction is Sluggish or Does Not Go to Completion 1. Catalyst deactivation.2. Insufficiently reactive alkylating agent.3. Product inhibition of the catalyst.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Switch to a more reactive alkylating agent (e.g., alkyl bromide or iodide instead of chloride).3. Consider a continuous flow system to minimize product inhibition.[2][3][8]
Difficulty in Purifying the Product 1. Boiling points of the product and byproducts are too close for distillation.2. Similar polarities make chromatographic separation challenging.1. For compounds with sufficiently different boiling points, distillation under reduced pressure can be effective.2. Optimize column chromatography conditions (e.g., different solvent systems).[2]

Data on Catalyst Performance

Catalyst SystemAlkylating AgentTemperature (°C)Aniline Conversion (%)Ortho-Alkylated Product Yield (%)Selectivity for Ortho-Alkylation (%)Reference
Zeolites
H-BEAEthanol350>90~40 (for 2,6-diethylaniline)Moderate[9]
H-YEthanol350-450HighNot specifiedLow (favors N-alkylation)[9]
H-ZSM-5Ethanol350-450HighNot specifiedLow (favors N-alkylation)[9]
Metal-Based Catalysts
Attapulgite clay with Fe₂O₃ and SnO₂Ethanol330-44075-80~57 (for 2,6-diethylaniline)74[9]

Key Experimental Protocols

Protocol 1: Reductive Amination for N-alkylation

This method offers good control over mono-alkylation.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and 2-heptanone (1 equivalent) in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of anhydrous methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Protocol 2: N-Alkylation using the "Borrowing Hydrogen" Methodology

This is an atom-economical and environmentally friendly approach that is highly selective for N-alkylation.[7]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (catalyst precursor)

  • Phosphine (B1218219) ligand

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Aniline

  • Long-chain alcohol (e.g., 1-octanol)

  • Dry toluene

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst precursor and the phosphine ligand in dry toluene.

  • Add the aniline and the long-chain alcohol to the mixture.

  • Carefully add the sodium hydride portion-wise to the stirring solution.

  • Place the Schlenk tube in a preheated oil bath or aluminum block at 80°C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Aniline_Alkylation_Pathways cluster_products Reaction Products Aniline Aniline Catalyst Catalyst / Conditions Aniline->Catalyst AlkylatingAgent Alkylating Agent (R-X or R-OH) AlkylatingAgent->Catalyst MonoAlkylated Mono-N-Alkylated Aniline (Desired Product) Catalyst->MonoAlkylated Favorable Conditions CAlkylated C-Alkylated Aniline (Ring Alkylation) Catalyst->CAlkylated High Temp. Acidic Catalyst DiAlkylated Di-N-Alkylated Aniline (Over-alkylation) MonoAlkylated->DiAlkylated Excess R-X Higher Temp.

Aniline alkylation reaction pathways.

Troubleshooting_Workflow Start Poor Selectivity in Aniline Alkylation CheckByproduct Identify Major Byproduct Start->CheckByproduct Overalkylation Over-alkylation (N,N-dialkylation) CheckByproduct->Overalkylation Di-alkylated CAlkylation C-Alkylation CheckByproduct->CAlkylation Ring-alkylated Other Other Side Reactions CheckByproduct->Other Other Stoichiometry Adjust Stoichiometry (Excess Aniline) Overalkylation->Stoichiometry TempControl2 Lower Reaction Temperature CAlkylation->TempControl2 Purity Check Reagent Purity Other->Purity TempControl1 Lower Reaction Temperature Stoichiometry->TempControl1 Time Reduce Reaction Time TempControl1->Time Catalyst Change Catalyst TempControl2->Catalyst Atmosphere Use Inert Atmosphere Purity->Atmosphere

Troubleshooting workflow for poor selectivity.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_reactants Reactants & Intermediates Catalyst_H2 [Cat]-H₂ Catalyst [Catalyst] Catalyst_H2->Catalyst + Imine - Amine, -H₂O Catalyst->Catalyst_H2 + RCH₂OH - RCHO Amine N-Alkylated Aniline Catalyst->Amine Alcohol Alcohol (RCH₂OH) Alcohol->Catalyst Aldehyde Aldehyde (RCHO) Alcohol->Aldehyde Aniline Aniline Aldehyde->Aniline Imine Imine Aldehyde->Imine + Aniline - H₂O Imine->Catalyst_H2 Imine->Amine

The "Borrowing Hydrogen" catalytic cycle.

References

Technical Support Center: Purification of 3,5-Di-tert-butylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Di-tert-butylaniline and facing challenges with its purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to light yellow or pale brown crystalline powder or fused solid.[1] The reported melting point is in the range of 54-57 °C.[2][3] Significant deviation from this appearance or melting point suggests the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

Due to its sterically hindered and hydrophobic nature, good single solvent choices for recrystallization include hexane (B92381), heptane, and ethanol (B145695). Mixed solvent systems, such as ethanol/water, can also be effective. The ideal solvent will dissolve the compound readily at elevated temperatures but poorly at room temperature or below.[4]

Q3: My this compound sample is discolored (yellow to brown). What causes this and how can it be addressed during recrystallization?

Discoloration in anilines is often due to the oxidation of the amino group, forming colored impurities.[5] These can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[6]

Q4: What are the primary safety precautions to consider when working with this compound?

This compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Reheat the solution and evaporate some of the solvent to increase the concentration. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to encourage crystal formation over oiling.
The yield of recrystallized product is low. - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. - Cool the solution in an ice bath to minimize the solubility of the product. - Minimize the volume of cold solvent used for washing the crystals.
The recrystallized product is still colored. The colored impurities have similar solubility to the product and were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.
Crystals form too quickly. The solution is supersaturated and cooling too rapidly, which can trap impurities.- Reheat the solution and add a small amount of extra solvent. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Appearance White to light yellow/pale brown crystalline solid[1]
Melting Point 54-57 °C[2][3]
Boiling Point ~280 °C (predicted)
Solubility in Water Poor
General Organic Solvent Solubility Soluble in alcohols, ethers, and aromatic hydrocarbons[4]

Table 2: Qualitative Solubility of this compound in Potential Recrystallization Solvents

SolventSolubility at Room Temperature (approx. 20-25 °C)Solubility at Elevated TemperatureComments
Hexane LowHighA good candidate for single-solvent recrystallization.
Ethanol ModerateVery HighMay require a co-solvent (anti-solvent) like water for good recovery.
Ethanol/Water Low (with sufficient water)HighA promising mixed-solvent system. The ratio needs to be optimized.
Toluene HighVery HighLikely too soluble for effective recrystallization unless an anti-solvent is used.
Water InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Hexane)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently on a hot plate in a fume hood. Continue to add small portions of hot hexane until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Protocol 2: Recrystallization of this compound from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold ethanol/water mixture for washing the crystals.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No collect Collect Crystals crystals->collect Yes add_solvent Add More Solvent and Re-cool Slowly oiling->add_solvent Yes scratch Scratch Flask or Add Seed Crystal oiling->scratch No low_yield Low Yield? colored Product Still Colored? low_yield->colored No check_solvent Check Amount of Solvent and Cooling Temperature low_yield->check_solvent Yes end Pure Product colored->end No charcoal Redo with Activated Charcoal colored->charcoal Yes add_solvent->cool scratch->cool evaporate Evaporate Some Solvent and Re-cool scratch->evaporate Still No Crystals evaporate->cool charcoal->dissolve check_solvent->dissolve collect->low_yield

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

removing unreacted starting materials from 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Di-tert-butylaniline by removing unreacted starting materials and byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Aniline (B41778) in the Final Product

  • Question: After synthesis and initial work-up, I still observe the presence of aniline in my this compound product. How can I remove it?

  • Answer: Unreacted aniline is a common impurity in the synthesis of this compound, which is often prepared via Friedel-Crafts alkylation of aniline. Due to the basic nature of the amino group in aniline, it can react with the Lewis acid catalyst, sometimes leading to incomplete reaction. Several methods can be employed for its removal:

    • Acid Wash: Aniline is more basic than the sterically hindered this compound. An acidic wash of the crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl) can selectively protonate and extract the more basic aniline into the aqueous layer. The desired product will remain in the organic layer.

    • Column Chromatography: Flash column chromatography using silica (B1680970) gel is an effective method. Aniline is more polar than this compound and will have a lower Rf value. A non-polar mobile phase, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used to first elute the less polar product, while the more polar aniline will elute later. To mitigate issues with the basicity of the amines causing tailing on the acidic silica gel, the silica can be deactivated by adding a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase.

    • Distillation: If the quantity of the product is sufficient, fractional distillation under reduced pressure can be effective. Aniline has a significantly lower boiling point (184 °C at atmospheric pressure) than this compound (approx. 200 °C at atmospheric pressure).[1]

Issue 2: Contamination with Mono-tert-butylaniline Isomers

  • Question: My product is contaminated with mono-tert-butylaniline isomers. What is the best way to separate these from the desired di-tert-butylated product?

  • Answer: The formation of mono-alkylated species is a common side reaction in Friedel-Crafts alkylations. These isomers have different physical properties that can be exploited for separation.

    • Column Chromatography: This is the most effective method for separating isomers. The polarity of mono-tert-butylaniline is slightly higher than that of this compound. A carefully optimized gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on a silica gel column will allow for the separation of these compounds. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives the best separation between the spots of the desired product and the impurities.

    • Recrystallization: If the concentration of the mono-alkylated impurity is not too high, recrystallization can be an effective purification method. The choice of solvent is critical. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. The mono-alkylated isomers, being more soluble, may remain in the mother liquor upon cooling. Potential solvents to screen include hexanes, heptane, or ethanol/water mixtures.

Issue 3: Product Tailing During Column Chromatography

  • Question: When I try to purify this compound using silica gel column chromatography, my product spot on the TLC plate and the peak during column elution show significant tailing. How can I prevent this?

  • Answer: Tailing of basic compounds like anilines on silica gel is a common problem due to the acidic nature of the silica surface, which leads to strong interactions with the basic amino group.

    • Deactivation of Silica Gel: To minimize this interaction, the silica gel can be "deactivated." This is typically achieved by adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.1% to 1% v/v). This base will neutralize the acidic silanol (B1196071) groups on the silica surface, leading to sharper peaks and better separation.

    • Use of Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds. Amine-functionalized silica is another excellent option that is specifically designed to minimize interactions with basic analytes.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in a typical synthesis of this compound?

A1: The most common synthetic route to this compound is the Friedel-Crafts alkylation of aniline using a tert-butylating agent such as tert-butyl bromide or isobutylene (B52900) in the presence of a Lewis acid catalyst. Therefore, the primary unreacted starting materials are likely to be aniline and the tert-butylating agent . In some procedures, the aniline amino group is first protected (e.g., as an acetanilide) to prevent its reaction with the catalyst. In such cases, the protected aniline could also be an unreacted starting material.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: this compound is a solid at room temperature with a melting point of 54-57 °C.[2][3] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given its structure, non-polar to moderately polar solvents should be effective. Good starting points for solvent screening include:

  • Hexanes or Heptane: These non-polar solvents are often effective for recrystallizing aromatic compounds.

  • Ethanol or Methanol: These polar protic solvents can also be effective. Sometimes a mixed solvent system, such as ethanol/water, can provide the desired solubility profile.

  • Toluene: This aromatic solvent can also be a good choice.

A small-scale solvent screen is always recommended to find the optimal recrystallization solvent.

Q3: What is a recommended mobile phase for the column chromatography of this compound?

A3: A common mobile phase for the purification of moderately polar organic compounds like this compound on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of ethyl acetate in hexanes .

  • Initial TLC Analysis: Before running a column, it is crucial to perform Thin Layer Chromatography (TLC) to determine an appropriate solvent mixture. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Gradient Elution: For column chromatography, you can start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product and then any more polar impurities.

  • Addition of Triethylamine: As mentioned in the troubleshooting guide, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent tailing.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and a common starting material, which are important for developing purification strategies.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 205.3454-57~200Soluble in common organic solvents.[1]
Aniline 93.13-6184Sparingly soluble in water, soluble in most organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: General Procedure for Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of ethyl acetate and hexanes (with 0.5% triethylamine) is a good starting point. Aim for an Rf of 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (contains unreacted starting materials and byproducts) Workup Aqueous Workup (e.g., Acid Wash) Crude_Product->Workup Purification_Method Choice of Purification Method Workup->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization If solid with suitable solubility profile Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For isomeric impurities or if recrystallization is ineffective Drying Drying Recrystallization->Drying Column_Chromatography->Drying Pure_Product Pure this compound Drying->Pure_Product Characterization Characterization (e.g., NMR, MP, GC-MS) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Impure_Product Impure this compound Identify_Impurity Identify Impurity (e.g., TLC, NMR) Impure_Product->Identify_Impurity Unreacted_Aniline Unreacted Aniline Identify_Impurity->Unreacted_Aniline Mono_Alkylated Mono-tert-butylaniline Identify_Impurity->Mono_Alkylated Tailing_on_Column Tailing during Column Chromatography Identify_Impurity->Tailing_on_Column Acid_Wash Perform Acid Wash Unreacted_Aniline->Acid_Wash Column_Chromatography_Aniline Column Chromatography (Polarity Difference) Unreacted_Aniline->Column_Chromatography_Aniline Column_Chromatography_Isomers Optimized Column Chromatography (Fine-tuned Gradient) Mono_Alkylated->Column_Chromatography_Isomers Recrystallization Recrystallization Mono_Alkylated->Recrystallization Deactivate_Silica Deactivate Silica Gel (add Triethylamine) Tailing_on_Column->Deactivate_Silica Alternative_Stationary_Phase Use Alternative Stationary Phase (Alumina, Amine-Silica) Tailing_on_Column->Alternative_Stationary_Phase

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Purifying 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 3,5-Di-tert-butylaniline via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Q1: My compound is not moving from the origin and won't elute from the column. What should I do?

A: This typically indicates that the eluent (solvent system) is not polar enough to move the compound through the silica (B1680970) gel.

  • Solution: Gradually increase the polarity of your solvent system. For a common hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the percentage of ethyl acetate. If your compound is still not moving even with 100% ethyl acetate, a more polar system, such as methanol (B129727) in dichloromethane, may be necessary.[1]

  • Check for Decomposition: The compound may have decomposed on the acidic silica gel, in which case it may never elute.[2] Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting to see if any new spots have formed.[2]

Q2: The separation between my desired product and impurities is poor, and all my fractions are mixed. Why is this happening?

A: Poor separation can result from several factors:

  • Incorrect Solvent System: The chosen eluent may not be optimal for resolving the components of your mixture. An ideal solvent system will show good separation of spots on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4.

  • Column Overloading: Too much sample was loaded onto the column for its size. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Poor Column Packing: Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure the silica is packed uniformly without air bubbles.

  • Compound Decomposition: One of the spots on your initial TLC may be a degradation product of another.[2] If the decomposition is happening continuously on the column, all fractions will appear mixed. Adding a small amount of triethylamine (B128534) (1-3%) to the eluent can neutralize the acidic silica and prevent the degradation of basic compounds like anilines.[1]

Q3: I'm observing significant "tailing" or "streaking" of my compound spot on the TLC plate and column. How can this be resolved?

A: Tailing is common for amines on silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups (Si-OH) on the silica surface, causing it to drag along the stationary phase.

  • Solution: Add a small amount of a basic modifier to your eluent system.[1] Typically, 1-3% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[1]

Q4: My final yield of this compound is very low after purification. Where could my product have gone?

A: Low recovery can be attributed to several issues:

  • Decomposition on the Column: As an aniline (B41778) derivative, the compound may be sensitive to the acidic nature of standard silica gel and could have decomposed during the purification process.[2][3] Consider deactivating the silica gel with triethylamine.[2]

  • Eluted in the Solvent Front: If the eluent was too polar, the compound may have eluted very quickly with the solvent front in the very first fractions. Always check the first few fractions collected.[2]

  • Fractions are Too Dilute: The compound may have eluted as expected, but the fractions are so dilute that it is not easily detected by TLC.[2] Try concentrating a few fractions in the expected elution range to see if the product can be detected.[2]

  • Irreversible Adsorption: The compound may have bound irreversibly to the silica gel. This is less common but can happen with very polar or reactive compounds.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying this compound? A: A standard and effective solvent system for compounds of intermediate polarity is a mixture of ethyl acetate and a nonpolar hydrocarbon like hexane or petroleum ether.[1][4] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and increase the polarity based on TLC analysis. For an amine, it is highly recommended to add ~1% triethylamine to this system to prevent tailing.[1]

Q: Should I use wet or dry loading for my sample? A: The choice depends on your sample's solubility.

  • Wet Loading: If your crude product dissolves easily in a minimal amount of the starting eluent, this method is quick and effective. Dissolve the sample and carefully pipette it onto the top of the silica bed.[5]

  • Dry Loading: This is the preferred method if your compound is not very soluble in the eluent or if you need to use a stronger, more polar solvent to dissolve it (like dichloromethane).[5] To dry load, dissolve your crude sample in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the column.

Q: How do I know which fractions contain my pure product? A: You must analyze the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material. After eluting the plate, the spots corresponding to your pure product should be visible and should not contain spots from impurities. Combine all fractions that show only a single spot for the desired product.

Experimental Data & Protocols

Quantitative Data Summary
ParameterRecommended Value / SystemNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash chromatography.
Common Eluent Systems Ethyl Acetate / HexaneA good starting point for many organic compounds.[1]
Dichloromethane / MethanolUsed for more polar compounds that do not move in EtOAc/Hexane.[1]
Eluent Modifier 1-3% Triethylamine (Et₃N)Crucial for preventing tailing and potential decomposition of amines.[1]
Target Rf Value 0.2 - 0.4In the chosen TLC solvent system for optimal column separation.
Detailed Experimental Protocol
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a TLC plate and test various eluent systems (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane).

    • Add ~1% triethylamine to the eluent systems to assess its effect on spot shape.

    • Select the solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to ensure it packs into a uniform, crack-free bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of eluent. Using a pipette, carefully add the solution to the top of the silica gel, allowing it to absorb into the bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel and evaporate the solvent completely to get a dry powder. Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the surface.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.

  • Analysis and Product Isolation:

    • Use TLC to analyze the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

Troubleshooting_Workflow start Problem Encountered During Column dec_separation Is Separation Poor? start->dec_separation dec_elution Compound Not Eluting? start->dec_elution dec_yield Is Yield Low? start->dec_yield cause_overload Cause: Overloaded Column dec_separation->cause_overload cause_packing Cause: Poor Packing dec_separation->cause_packing cause_solvent1 Cause: Wrong Solvent System dec_separation->cause_solvent1 cause_tailing Cause: Tailing (Amine) dec_separation->cause_tailing cause_polarity Cause: Eluent Too Nonpolar dec_elution->cause_polarity cause_decomp1 Cause: Decomposed on Silica dec_elution->cause_decomp1 cause_decomp2 Cause: Decomposed on Silica dec_yield->cause_decomp2 cause_dilute Cause: Fractions Too Dilute dec_yield->cause_dilute cause_solvent_front Cause: Eluted in Solvent Front dec_yield->cause_solvent_front sol_overload Solution: Use Less Sample or a Wider Column cause_overload->sol_overload sol_packing Solution: Repack Column Carefully cause_packing->sol_packing sol_solvent1 Solution: Re-optimize Solvent via TLC cause_solvent1->sol_solvent1 sol_tailing Solution: Add 1-3% Et3N to Eluent cause_tailing->sol_tailing sol_polarity Solution: Increase Solvent Polarity cause_polarity->sol_polarity sol_decomp1 Solution: Use Deactivated Silica (add Et3N to eluent) cause_decomp1->sol_decomp1 sol_decomp2 Solution: Add Et3N to Eluent and Run Column Faster cause_decomp2->sol_decomp2 sol_dilute Solution: Concentrate Fractions Before TLC Analysis cause_dilute->sol_dilute sol_solvent_front Solution: Use Less Polar Starting Eluent cause_solvent_front->sol_solvent_front

A troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3,5-Di-tert-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Nitration of 1,3-di-tert-butylbenzene (B94130) followed by reduction: This is a widely used and often high-yielding two-step process.

  • Friedel-Crafts Alkylation of Aniline (B41778): Direct alkylation of aniline is challenging due to the basicity of the amino group, which can react with the Lewis acid catalyst. A more successful approach involves the protection of the amino group as an acetanilide (B955), followed by alkylation and subsequent deprotection.

  • Curtius Rearrangement: This method involves the conversion of 3,5-di-tert-butylbenzoic acid to the corresponding acyl azide, which then rearranges to the isocyanate and is subsequently hydrolyzed to the aniline.

Q2: I am experiencing low yields in the Friedel-Crafts alkylation of aniline. What are the likely causes?

A2: Low yields in the Friedel-Crafts alkylation of aniline are common and can be attributed to several factors:

  • Catalyst Deactivation: Aniline is a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for the alkylation reaction.[1]

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the formation of di- and tri-alkylated byproducts.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the yield.

Q3: How can I prevent byproduct formation in the synthesis of anilines?

A3: Preventing byproduct formation is crucial for achieving high yields and purity. Key strategies include:

  • Protection of the Amino Group: Converting the amino group of aniline to an acetanilide protects it from reacting with the catalyst and reduces the ring's reactivity, minimizing polyalkylation. The protecting group can be removed by hydrolysis after the desired reaction.

  • Choice of Catalyst and Solvent: The selection of an appropriate catalyst and solvent system can enhance the selectivity of the reaction.

  • Control of Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry of reactants can disfavor the formation of byproducts.

Q4: What are the best methods for purifying crude this compound?

A4: Purification of the final product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure crystals.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Troubleshooting Guides

Synthetic Route 1: Nitration of 1,3-di-tert-butylbenzene and Subsequent Reduction

This is often the most reliable and high-yielding method.

Experimental Workflow:

workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_purification Purification A 1,3-Di-tert-butylbenzene C Crude 1,3-Di-tert-butyl-5-nitrobenzene A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E Crude this compound C->E Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) D->E F Purified this compound E->F Column Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via nitration and reduction.

IssuePossible CauseRecommended Solution
Low yield of nitro product Incomplete nitration.Increase reaction time or use a stronger nitrating agent. Ensure the temperature is controlled to prevent side reactions.
Formation of dinitro byproducts.Use milder nitrating conditions (e.g., lower temperature, shorter reaction time).
Incomplete reduction of the nitro group Insufficient reducing agent or catalyst deactivation.Increase the amount of reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons.
Product is dark or discolored Oxidation of the aniline product.Store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Synthetic Route 2: Friedel-Crafts Alkylation of Acetanilide

This route avoids the issues of direct aniline alkylation.

Experimental Workflow:

workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Friedel-Crafts Alkylation cluster_step3 Step 3: Deprotection cluster_purification Purification A Aniline C Acetanilide A->C Acetylation B Acetic Anhydride B->C F 3,5-Di-tert-butylacetanilide C->F Alkylation D tert-Butyl Halide D->F E Lewis Acid (e.g., AlCl₃) E->F H Crude this compound F->H Hydrolysis G Acid or Base Hydrolysis G->H I Purified this compound H->I Column Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation of protected aniline.

IssuePossible CauseRecommended Solution
Low yield of alkylated acetanilide Inefficient alkylation.Ensure the Lewis acid catalyst is anhydrous and added portion-wise to control the reaction exotherm. Optimize the reaction temperature and time.
Formation of mono-alkylated or other isomers.Use a sufficient excess of the alkylating agent to drive the reaction towards di-substitution. The steric hindrance of the tert-butyl groups favors the 3,5-disubstituted product.
Incomplete deprotection Hydrolysis conditions are too mild.Increase the concentration of the acid or base, or increase the reaction temperature and time for the hydrolysis step.
Product contamination with acetanilide Incomplete hydrolysis.Monitor the reaction by TLC to ensure complete conversion. If necessary, re-subject the crude product to the hydrolysis conditions.

Quantitative Data Summary

Synthetic RouteKey ReagentsReported Yield Range (General Anilines)
Nitration & ReductionHNO₃/H₂SO₄, SnCl₂/HCl or H₂/Pd-C60-90%
Friedel-Crafts (Protected)Acetic Anhydride, t-BuCl/AlCl₃, H⁺/H₂O40-70%

Detailed Experimental Protocols

Note: These are generalized protocols and may require optimization.

Protocol 1: Synthesis via Nitration and Reduction

Step 1: Nitration of 1,3-di-tert-butylbenzene

  • To a stirred solution of 1,3-di-tert-butylbenzene in a suitable solvent (e.g., dichloromethane), slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Maintain the temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice and extract the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,3-di-tert-butyl-5-nitrobenzene.

Step 2: Reduction of 1,3-di-tert-butyl-5-nitrobenzene

  • Dissolve the crude nitro compound in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Wash the organic layer, dry, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Friedel-Crafts Alkylation of Acetanilide

Step 1: Acetylation of Aniline

  • To a stirred solution of aniline in a suitable solvent (e.g., acetic acid), add acetic anhydride.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid, wash with water, and dry to obtain pure acetanilide.

Step 2: Friedel-Crafts Alkylation of Acetanilide

  • Suspend acetanilide and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., carbon disulfide or dichloromethane).

  • Slowly add tert-butyl chloride to the mixture at a controlled temperature.

  • Stir the reaction mixture until the alkylation is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it over ice and hydrochloric acid.

  • Separate the organic layer, wash, dry, and concentrate to obtain crude 3,5-di-tert-butylacetanilide.

Step 3: Deprotection of 3,5-di-tert-butylacetanilide

  • Reflux the crude 3,5-di-tert-butylacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until hydrolysis is complete.

  • Cool the reaction mixture and neutralize it to precipitate the aniline product.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting low yield can be visualized as follows:

troubleshooting cluster_nitration Troubleshooting Nitration/Reduction cluster_fc Troubleshooting Friedel-Crafts Start Low Yield of this compound Route Which synthetic route was used? Start->Route Nitration Nitration/Reduction Route->Nitration Nitration FC Friedel-Crafts Route->FC Friedel-Crafts N1 Check completeness of nitration (TLC) Nitration->N1 F1 Was the amino group protected? FC->F1 N2 Check for dinitration N1->N2 N3 Check completeness of reduction (TLC) N2->N3 N4 Check for product oxidation N3->N4 Solution Implement Corrective Actions N4->Solution F2 Check catalyst activity/anhydrous conditions F1->F2 F3 Check for polyalkylation F2->F3 F4 Check completeness of deprotection F3->F4 F4->Solution

Caption: Troubleshooting logic for improving the yield of this compound.

References

managing temperature control in 3,5-Di-tert-butylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving 3,5-Di-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a particular focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions with this compound?

A1: Many reactions involving aniline (B41778) derivatives are highly exothermic. Poor temperature control can lead to a rapid increase in reaction temperature, known as a thermal runaway. This can decrease the selectivity and yield of your desired product by promoting the formation of unwanted byproducts. In some cases, it can also pose a safety hazard. The bulky tert-butyl groups on this compound can also influence reaction kinetics and may necessitate carefully optimized temperature profiles.

Q2: What are the common side products observed with inadequate temperature control in this compound reactions?

A2: Depending on the specific reaction, poor temperature control can lead to several side products:

  • Over-alkylation: In N-alkylation reactions, higher temperatures can favor the formation of di-alkylated products over the desired mono-alkylated product.[1]

  • C-alkylation: At elevated temperatures, alkylation may occur on the aromatic ring instead of the nitrogen atom.[1]

  • Polymerization/Tarry Products: Uncontrolled exothermic reactions can cause the formation of tarry, resinous materials.

  • Oxidation Products: In the presence of air or oxidizing agents, aniline derivatives can oxidize, leading to colored impurities, a process that is accelerated at higher temperatures.

  • Decomposition: In reactions like diazotization, the diazonium salt intermediate is thermally unstable and will decompose if the temperature is not kept low (typically 0-5°C), leading to a significant drop in yield.

Q3: How does the steric hindrance from the tert-butyl groups affect temperature management?

A3: The two tert-butyl groups on the aniline ring create significant steric hindrance around the amine group and the ortho positions. This can slow down the rate of reaction compared to unsubstituted aniline, potentially requiring higher temperatures or longer reaction times to achieve good conversion. However, excessively high temperatures can lead to side reactions, including potential de-alkylation (loss of a tert-butyl group) under certain acidic conditions. Therefore, a careful balance of temperature is needed to ensure the reaction proceeds at a reasonable rate without causing degradation or byproduct formation.

Q4: What are the best practices for monitoring the internal temperature of a reaction involving this compound?

A4: Accurate temperature monitoring is crucial. Standard laboratory techniques include the use of a thermocouple or a resistance temperature detector (RTD) placed directly into the reaction mixture. It is important to ensure the probe is positioned to accurately reflect the bulk temperature and is not touching the walls of the reactor, which might be influenced by the heating or cooling source. For highly exothermic reactions, continuous monitoring is essential to allow for immediate adjustments to the cooling system.

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Selectivity
  • Symptoms: The final product yield is significantly lower than expected, or analytical data (e.g., NMR, GC-MS) shows a high percentage of byproducts.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction temperature is too high, promoting side reactions. Reduce the reaction temperature. For reactions sensitive to byproduct formation, such as N-alkylation, consider lowering the temperature and extending the reaction time.
Reaction temperature is too low, resulting in slow or incomplete conversion. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and selectivity.
Inefficient heat dissipation, leading to localized "hot spots". Improve stirring to ensure a homogenous temperature distribution. For larger-scale reactions, consider using a reactor with a cooling jacket or an internal cooling coil.
Rate of reagent addition is too fast, causing a rapid exotherm. Add highly reactive reagents dropwise or via a syringe pump to control the rate of heat generation and maintain the desired internal temperature.
Decomposition of thermally sensitive intermediates (e.g., diazonium salts). For reactions like the Sandmeyer reaction, it is critical to maintain the temperature between 0-5°C during the diazotization step.[2] Use the diazonium salt immediately in the next step.
Issue 2: Formation of Tarry or Polymeric Byproducts
  • Symptoms: The reaction mixture becomes viscous, dark-colored, or contains insoluble, tar-like material.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Uncontrolled exothermic reaction. Ensure adequate cooling is in place before starting the reaction. For highly exothermic steps, pre-cooling the reaction vessel is recommended. Add reagents slowly and monitor the temperature closely.
Reaction temperature is excessively high. Lower the overall reaction temperature. Even if the reaction requires heat, excessive temperatures can lead to decomposition and polymerization.
Presence of oxygen, which can catalyze polymerization. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and related side reactions.

Quantitative Data on Temperature Effects

The following table provides illustrative data on how temperature can influence the selectivity of common aniline reactions. While this data is for general anilines, the principles are applicable to this compound.

ReactionReactantsTemperature (°C)Key Product(s)Typical Yield/SelectivityReference
Diazotization Aniline derivative, NaNO₂, HCl0-5Aryl diazonium chlorideHigh yield of diazonium salt (used in situ)[2]
Diazotization Aniline derivative, NaNO₂, HCl> 10Phenols, decomposition productsLow yield of desired productGeneral Knowledge
N-Alkylation Aniline, Ethanol250-350N-alkylanilineN-alkylation is favored[1]
C-Alkylation Aniline, Ethanol350-450C-alkylanilineC-alkylation becomes prominent[1]

Experimental Protocols

Protocol 1: Diazotization of this compound for Sandmeyer Reaction

This protocol outlines the formation of the diazonium salt from this compound, a critical first step for Sandmeyer and other related reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1 equivalent) in a mixture of concentrated HCl (2.5-3 equivalents) and water.

  • Cool the stirred solution to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution. The rate of addition should be controlled to ensure the internal temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.

  • Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates that the diazotization is complete.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction step.

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Acid Chloride or Anhydride (B1165640) (e.g., Acetyl Chloride)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath. This is to moderate the exothermic reaction between the amine and the acylating agent.

  • Slowly add the acid chloride or anhydride (1.0-1.1 equivalents) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Temperature Control Issues start Problem Observed: Low Yield / Byproducts check_temp Was reaction temperature within the optimal range? start->check_temp check_exotherm Was there an uncontrolled exotherm? check_temp->check_exotherm Yes too_high Solution: Lower temperature. Consider slower reagent addition. check_temp->too_high No (Too High) too_low Solution: Increase temperature in small increments. check_temp->too_low No (Too Low) check_stirring Is stirring adequate for uniform heat distribution? check_exotherm->check_stirring No exotherm_yes Solution: Improve cooling. Add reagents more slowly. Pre-cool reaction vessel. check_exotherm->exotherm_yes Yes stirring_no Solution: Increase stirring speed. Use appropriate stir bar/impeller. check_stirring->stirring_no No end_node Re-run experiment and monitor closely. check_stirring->end_node Yes too_high->end_node too_low->end_node exotherm_yes->end_node stirring_no->end_node

Caption: Troubleshooting workflow for temperature-related issues.

SandmeyerWorkflow Experimental Workflow for Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Copper-Catalyzed Substitution start Dissolve this compound in concentrated acid cool_amine Cool solution to 0-5°C (Critical Temperature Point) start->cool_amine add_nitrite Slowly add NaNO2 solution while maintaining T < 5°C cool_amine->add_nitrite stir_cold Stir at 0-5°C for 15-30 min add_nitrite->stir_cold test_completion Test for excess HNO2 (Starch-Iodide Paper) stir_cold->test_completion prepare_cu Prepare cooled solution of Cu(I) salt test_completion->prepare_cu add_diazonium Slowly add diazonium salt solution to Cu(I) salt solution prepare_cu->add_diazonium warm_up Allow to warm to room temperature add_diazonium->warm_up product_isolation Work-up and Isolate Product warm_up->product_isolation

Caption: Workflow for the Sandmeyer reaction highlighting critical temperature control points.

References

troubleshooting low conversion rates in 3,5-Di-tert-butylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3,5-Di-tert-butylaniline.

Troubleshooting Guide

Low conversion rates in the synthesis of this compound can often be attributed to several critical factors throughout the multi-step reaction process. The most common and reliable synthetic route involves the protection of aniline (B41778) as acetanilide (B955), followed by a Friedel-Crafts alkylation, and subsequent deprotection. This guide addresses potential issues at each of these key stages.

Step 1: Acetylation of Aniline
IssuePotential CauseRecommended Solution
Low yield of acetanilide Incomplete reaction.Ensure the complete dissolution of aniline before the addition of acetic anhydride (B1165640). Vigorously stir the reaction mixture to ensure proper mixing.
Hydrolysis of acetic anhydride.Use fresh, high-purity acetic anhydride. Avoid exposure of acetic anhydride to moisture.
Product loss during workup.Ensure complete precipitation of acetanilide by cooling the reaction mixture in an ice bath before filtration. Wash the collected crystals with cold water to minimize dissolution.
Step 2: Friedel-Crafts Alkylation of Acetanilide
IssuePotential CauseRecommended Solution
No or very low conversion to di-tert-butylated product Deactivation of the Lewis acid catalyst.Ensure all reagents and glassware are thoroughly dried. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.
Insufficient catalyst.Use a sufficient molar excess of the Lewis acid catalyst. A common ratio is at least 2.5 moles of AlCl₃ per mole of acetanilide for di-substitution.
Low reaction temperature.While initial cooling is necessary for controlled addition of reagents, the reaction may require gentle warming to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of mono-tert-butylated product as the major product Insufficient alkylating agent.Use a molar excess of the tert-butylating agent (e.g., tert-butyl chloride or tert-butanol) to favor di-substitution.
Short reaction time.Allow for a sufficient reaction time for the second alkylation to occur. Monitor the reaction progress by TLC.
Formation of other isomers (e.g., 2,4- or 2,6-di-tert-butylaniline) High reaction temperature.Maintain a controlled temperature during the Friedel-Crafts reaction. Higher temperatures can lead to isomerization.
De-tert-butylation (loss of a tert-butyl group) Excessive heating or prolonged reaction times.Carefully control the reaction temperature and time to avoid the elimination of tert-butyl groups.
Step 3: Hydrolysis of N-acetyl-3,5-di-tert-butylaniline
IssuePotential CauseRecommended Solution
Incomplete hydrolysis Insufficient acid or base concentration.Use a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) solution for the hydrolysis.
Short reaction time or low temperature.Ensure the reaction mixture is refluxed for an adequate amount of time to drive the hydrolysis to completion. Monitor by TLC.
Product loss during workup Incomplete extraction.Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
Formation of an emulsion during extraction.Add a saturated brine solution to help break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly perform a Friedel-Crafts alkylation on aniline to get this compound?

Aniline's amino group (-NH₂) is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a deactivating complex, which inhibits the desired electrophilic aromatic substitution on the benzene (B151609) ring.[1][2]

Q2: What is the purpose of acetylating the aniline first?

Acetylation converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). This new group is still an ortho-, para-director but, crucially, it does not form a deactivating complex with the Lewis acid catalyst, thus allowing the Friedel-Crafts alkylation to proceed.

Q3: What are the most common byproducts in this synthesis?

The most common byproducts are mono-tert-butylated aniline and other isomers of di-tert-butylaniline (e.g., 2,4- and 2,6-isomers). The formation of these byproducts is highly dependent on the reaction conditions of the Friedel-Crafts step.

Q4: How can I purify the final this compound product?

Column chromatography is an effective method for purifying this compound from its isomers and other impurities. Recrystallization can also be used if a suitable solvent is found.

Experimental Protocols

Protocol 1: Synthesis of Acetanilide from Aniline
  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Continue stirring for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the white crystals by vacuum filtration and wash with cold water.

  • Dry the crystals to obtain pure acetanilide.

Protocol 2: Friedel-Crafts Alkylation of Acetanilide
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add acetanilide and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • Add tert-butyl chloride (or another tert-butylating agent) dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and acidify with HCl.

  • Separate the organic layer, wash it with water and a sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-acetyl-3,5-di-tert-butylaniline.

Protocol 3: Hydrolysis of N-acetyl-3,5-di-tert-butylaniline
  • To the crude N-acetyl-3,5-di-tert-butylaniline, add a solution of concentrated hydrochloric acid in ethanol.

  • Reflux the mixture for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the key workflows and logical relationships.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Glacial Acetic Acid Acetanilide_step2 Acetanilide Di_tert_butyl_acetanilide N-acetyl-3,5-di-tert-butylaniline Acetanilide_step2->Di_tert_butyl_acetanilide t-BuCl / AlCl₃ Di_tert_butyl_acetanilide_step3 N-acetyl-3,5-di-tert-butylaniline Final_Product This compound Di_tert_butyl_acetanilide_step3->Final_Product HCl / EtOH Reflux

Caption: Synthetic workflow for this compound.

G cluster_step1 Troubleshoot Step 1 cluster_step2 Troubleshoot Step 2 cluster_step3 Troubleshoot Step 3 start Low Conversion Rate? check_step1 Check Acetanilide Formation start->check_step1 check_step2 Check Friedel-Crafts Step start->check_step2 check_step3 Check Hydrolysis Step start->check_step3 step1_issue1 Incomplete Reaction? check_step1->step1_issue1 step2_issue1 Moisture Present? check_step2->step2_issue1 step2_issue2 Incorrect Stoichiometry? check_step2->step2_issue2 step2_issue3 Suboptimal Temperature? check_step2->step2_issue3 step3_issue1 Incomplete Hydrolysis? check_step3->step3_issue1 step1_solution1 Ensure proper mixing and pure reagents. step1_issue1->step1_solution1 step2_solution1 Use anhydrous reagents and glassware. step2_issue1->step2_solution1 step2_solution2 Use excess alkylating agent and catalyst. step2_issue2->step2_solution2 step2_solution3 Optimize reaction temperature and time. step2_issue3->step2_solution3 step3_solution1 Increase acid/base concentration or reflux time. step3_issue1->step3_solution1

Caption: Troubleshooting logic for low conversion rates.

References

Technical Support Center: Production of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Di-tert-butylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two main routes for the production of this compound:

  • Friedel-Crafts Alkylation of a Protected Aniline (B41778): This route involves the protection of the amino group of aniline, typically as acetanilide (B955), followed by a Friedel-Crafts alkylation using a tert-butylating agent, and subsequent deprotection to yield the final product. This method avoids the direct reaction of aniline with the Lewis acid catalyst, which would otherwise lead to catalyst deactivation.[1][2]

  • Nitration of 1,3-Di-tert-butylbenzene (B94130) followed by Reduction: This pathway starts with the dinitration of 1,3-di-tert-butylbenzene, followed by the selective reduction of one of the nitro groups to an amine.

Q2: Why can't I perform a direct Friedel-Crafts alkylation on aniline?

A2: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. This lone pair readily reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) used in Friedel-Crafts reactions.[1][2] This acid-base reaction forms a complex that deactivates the catalyst and puts a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards the desired electrophilic substitution.[2] To overcome this, the amino group must be protected, for example, by converting it to an amide like acetanilide.[1]

Q3: What are the common isomers and byproducts to expect?

A3: During the synthesis, the formation of other isomers such as 2,4-di-tert-butylaniline (B189168) and 2,6-di-tert-butylaniline (B1186569) is possible. Additionally, poly-alkylated products may also be formed, especially in Friedel-Crafts reactions if the reaction conditions are not carefully controlled. In the nitration route, dinitro and other positional isomers of the nitrated precursor can be formed.

Q4: What are the key safety considerations for scaling up the production of this compound?

A4: Key safety considerations include:

  • Handling of Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is highly reactive with moisture and corrosive.[3] It should be handled in a dry, inert atmosphere.

  • Exothermic Reactions: Both Friedel-Crafts alkylation and nitration reactions are highly exothermic and require careful temperature control, especially on a larger scale, to prevent runaway reactions.[3]

  • Handling of Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.

  • Solvent Handling: The use of large volumes of organic solvents requires appropriate ventilation and adherence to safety protocols for flammable liquids.

  • Product Handling: this compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Friedel-Crafts Alkylation Route

Q: My Friedel-Crafts alkylation of acetanilide is giving a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in this reaction are often traced back to several factors:

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Aluminum chloride is extremely sensitive to moisture.[5]
Insufficient Catalyst In Friedel-Crafts acylations, the catalyst can complex with the product. While this is less of an issue in alkylations, ensure you are using a sufficient molar ratio of the Lewis acid catalyst to the substrate.
Poor Quality Reagents Use high-purity acetanilide, tert-butylating agent, and aluminum chloride. Impurities in the starting materials can interfere with the reaction.
Incorrect Reaction Temperature Friedel-Crafts reactions are temperature-sensitive. Monitor and control the temperature carefully. Too low a temperature may result in a slow or stalled reaction, while too high a temperature can lead to byproduct formation.
Inefficient Mixing On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Issue 2: Formation of Multiple Isomers and Byproducts

Q: I am observing the formation of multiple products, including other di-tert-butylaniline isomers. How can I improve the selectivity for the 3,5-isomer?

A: The formation of multiple isomers is a common challenge. Here's how to address it:

Potential Cause Troubleshooting Steps
Reaction Conditions The ratio of isomers can be influenced by reaction temperature and the choice of solvent. Experiment with different temperatures and solvents to optimize for the desired 3,5-isomer.
Steric Hindrance In the Friedel-Crafts route, the directing effects of the acetylamino group (ortho-, para-directing) and the steric bulk of the tert-butyl group play a role. Careful control of stoichiometry and reaction time can help minimize the formation of undesired isomers.
Purification Challenges The isomers of di-tert-butylaniline can have similar physical properties, making separation difficult. Utilize fractional crystallization with different solvent systems or preparative chromatography to isolate the desired isomer.
Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final this compound product. What are the recommended methods?

A: Purification can be challenging due to the presence of isomers and other byproducts.

Purification Method Key Considerations
Recrystallization This is a common and effective method. Experiment with different solvents to find one in which the 3,5-isomer has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. Suitable solvent systems may include hexanes, ethanol, or mixtures of these.
Column Chromatography For laboratory-scale purification, silica (B1680970) gel column chromatography can be effective in separating isomers. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is a good starting point.
Distillation Due to the relatively high boiling point of this compound, vacuum distillation may be an option for purification on a larger scale, provided the isomers have sufficiently different boiling points.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Acetanilide

Step 1: Acetylation of Aniline A general procedure for the acetylation of aniline involves reacting it with acetic anhydride (B1165640).[6]

  • In a flask equipped with a stirrer, add aniline and water.

  • Slowly add acetic anhydride to the mixture with vigorous stirring.

  • Cool the mixture in an ice bath to precipitate the crude acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain the purified product.

Step 2: Friedel-Crafts Alkylation of Acetanilide This step should be performed under anhydrous conditions.

  • In a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in an excess of a dry, non-polar solvent like carbon disulfide or dichloromethane.

  • Slowly add tert-butyl chloride to the suspension while maintaining a low temperature (0-5 °C) with an ice bath.

  • Add the purified acetanilide portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring it over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain crude 3,5-di-tert-butylacetanilide.

Step 3: Hydrolysis of 3,5-Di-tert-butylacetanilide

  • Reflux the crude 3,5-di-tert-butylacetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize it to precipitate the crude this compound.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis via Nitration and Reduction

Step 1: Dinitration of 1,3-Di-tert-butylbenzene

  • In a reaction vessel equipped for cooling and stirring, add 1,3-di-tert-butylbenzene.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the cold nitrating mixture to the 1,3-di-tert-butylbenzene while maintaining a low temperature (0-10 °C).

  • After the addition, allow the reaction to stir at a controlled temperature until the dinitration is complete.

  • Carefully pour the reaction mixture onto ice and extract the dinitrated product with an organic solvent.

  • Wash the organic layer to remove residual acid and dry it.

  • Remove the solvent to obtain the crude dinitro-di-tert-butylbenzene.

Step 2: Selective Reduction to this compound A selective reduction of one nitro group can be achieved using various reagents.

  • Dissolve the crude dinitro-di-tert-butylbenzene in a suitable solvent (e.g., ethanol).

  • Add a reducing agent such as sodium sulfide (B99878) (Na₂S) or use catalytic hydrogenation with a specific catalyst that favors mono-reduction.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and filter off any solids.

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer and remove the solvent to obtain the crude this compound.

  • Purify the product as described in Protocol 1.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol [4]
Appearance White to light yellow crystalline powder
Melting Point 54-57 °C (lit.)[4][7]
Boiling Point Not readily available
CAS Number 2380-36-1[4][7]

Table 2: Typical Reaction Parameters (Illustrative)

ParameterFriedel-Crafts RouteNitration/Reduction Route
Key Reagents Acetanilide, tert-butyl chloride, AlCl₃1,3-Di-tert-butylbenzene, HNO₃/H₂SO₄, Na₂S
Typical Solvents Dichloromethane, Carbon DisulfideEthanol (for reduction)
Reaction Temperature 0-25 °C (Alkylation)0-10 °C (Nitration), Reflux (Reduction)
Purity (Typical) >98% (after purification)[4]Variable, depends on selectivity of reduction

Visualizations

G cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Nitration & Reduction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) DtB_Acetanilide DtB_Acetanilide Acetanilide->DtB_Acetanilide Friedel-Crafts Alkylation (tert-butylation) Product This compound DtB_Acetanilide->Product Hydrolysis (Deprotection) DtB_Benzene 1,3-Di-tert-butylbenzene Dinitro Dinitro DtB_Benzene->Dinitro Dinitration Dinitro->Product Selective Reduction

Caption: Overview of the two primary synthesis routes for this compound.

G Start Low Yield in Friedel-Crafts Reaction Anhydrous Are conditions strictly anhydrous? Start->Anhydrous Catalyst Is catalyst -to-substrate ratio adequate? Anhydrous->Catalyst Yes Solution1 Dry glassware and solvents. Handle AlCl₃ under inert atmosphere. Anhydrous->Solution1 No Temperature Is reaction temperature optimized? Catalyst->Temperature Yes Solution2 Increase molar ratio of AlCl₃. Catalyst->Solution2 No Reagents Are reagents of high purity? Temperature->Reagents Yes Solution3 Experiment with a temperature gradient. Temperature->Solution3 No Solution4 Purify starting materials. Reagents->Solution4 No End Yield Improved Reagents->End Yes Solution1->Catalyst Solution2->Temperature Solution3->Reagents Solution4->End

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts alkylation route.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 3,5-di-tert-butylaniline with relevant alternative compounds. The objective is to offer a comprehensive reference for the characterization of this compound, supported by experimental data and detailed protocols.

Introduction

This compound is an aromatic amine with bulky tert-butyl groups that significantly influence its electronic and steric properties. Accurate characterization of this and related molecules is crucial in various fields, including medicinal chemistry and materials science, where precise structural elucidation is paramount. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual protons and carbon atoms. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound against aniline (B41778), 3,5-dimethylaniline, and 2,6-di-tert-butylaniline (B1186569) to highlight the effects of substituent patterns and steric hindrance on their spectral features.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of substituted anilines reveal key information about the electronic environment of the aromatic protons. The presence of electron-donating or withdrawing groups, as well as their positions on the aromatic ring, significantly impacts the chemical shifts.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -NH₂~3.46br s2H-
Ar-H (C2, C6)~6.62d2H1.8
Ar-H (C4)~6.79t1H1.8
-C(CH₃)₃~1.28s18H-
Aniline -NH₂~3.63s2H-
Ar-H (ortho)~6.76t2H6.0
Ar-H (meta)~7.26t2H6.0
Ar-H (para)~6.86t1H9.0
3,5-Dimethylaniline -NH₂~3.46s2H-
Ar-H (C2, C6)~6.40s2H-
Ar-H (C4)~6.30s1H-
-CH₃~2.21s6H-
2,6-Di-tert-butylaniline -NH₂~4.7s2H-
Ar-H (meta)~7.1d2H7.8
Ar-H (para)~6.7t1H7.8
-C(CH₃)₃~1.4s18H-

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

CompoundCarbonChemical Shift (δ, ppm)
This compound C1 (-NH₂)~147.2
C2, C6~111.9
C3, C5 (-C(CH₃)₃)~151.8
C4~113.1
-C (CH₃)₃~34.8
-C(C H₃)₃~31.6
Aniline C1 (-NH₂)~146.6
C2, C6 (ortho)~115.1
C3, C5 (meta)~129.3
C4 (para)~118.4
3,5-Dimethylaniline C1 (-NH₂)~147.1
C2, C6~115.8
C3, C5 (-CH₃)~139.0
C4~121.2
-CH₃~21.5
2,6-Di-tert-butylaniline C1 (-NH₂)~142.6
C2, C6 (-C(CH₃)₃)~135.8
C3, C5 (meta)~122.8
C4 (para)~118.0
-C (CH₃)₃~34.1
-C(C H₃)₃~31.9

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of aniline derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer or higher.

  • Solvent: Chloroform-d (CDCl₃) is commonly used.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse excitation.

  • Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer or higher.

  • Solvent: Chloroform-d (CDCl₃) is commonly used.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization and quantification of 3,5-Di-tert-butylaniline. The selection of an appropriate analytical method is critical for ensuring data quality and achieving research and development objectives. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for a given application.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance attributes of various analytical techniques for the analysis of this compound and related aromatic amines.

Analytical TechniqueKey Parameters & PerformanceTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 205[1]. Key Fragments: m/z 190 ([M-CH3]+), 134 ([M-C(CH3)3]+)[1]. High sensitivity and specificity for volatile and semi-volatile compounds.Identification and quantification of this compound in complex matrices, impurity profiling.
High-Performance Liquid Chromatography (HPLC) Detection: UV at ~254 nm. Stationary Phase: C18 column[2]. Mobile Phase: Methanol (B129727)/water or acetonitrile/water gradients[2][3]. Good for quantification and separation of non-volatile or thermally labile compounds.Routine quality control, purity assessment, and quantification in bulk materials and formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4]. High sensitivity and selectivity for trace-level analysis. Multiple Reaction Monitoring (MRM) for enhanced specificity.Bioanalysis, trace contaminant analysis in environmental and food samples, metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Characteristic signals for tert-butyl protons and aromatic protons. ¹³C NMR: Distinct signals for quaternary, aromatic, and methyl carbons. Provides detailed structural information.Unambiguous structure elucidation and confirmation of identity.
Fourier-Transform Infrared (FTIR) Spectroscopy Key Vibrations: N-H stretching (primary amine, ~3400-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending[5][6]. Rapid and non-destructive method for functional group identification.Raw material identification, qualitative analysis, and process monitoring.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method separates volatile and semi-volatile compounds in the gas phase followed by detection and identification using mass spectrometry.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and with a quadrupole or ion trap mass analyzer.

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1-10 µg/mL.

  • Injection: Inject 1 µL of the sample into the GC injector port, which is typically maintained at 250°C. A split ratio of 10:1 to 50:1 is commonly used.

  • Chromatographic Separation:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

Principle: This technique separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

Instrumentation:

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for aromatic amines[2].

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often employed. For example:

      • Solvent A: Water

      • Solvent B: Methanol

      • Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min[2].

    • Column Temperature: 30°C[2].

    • Injection Volume: 10 µL.

  • Detection: Monitor the absorbance at 254 nm[2].

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Interpretation dissolve Dissolve Sample filter Filter (for HPLC) dissolve->filter HPLC only gcms GC-MS Analysis dissolve->gcms lcmsms LC-MS/MS Analysis dissolve->lcmsms nmr NMR Analysis dissolve->nmr ftir FTIR Analysis dissolve->ftir hplc HPLC Analysis filter->hplc mass_spectra Mass Spectra Analysis gcms->mass_spectra chromatogram Chromatogram Integration hplc->chromatogram lcmsms->mass_spectra nmr_spectra NMR Spectra Interpretation nmr->nmr_spectra ir_spectra IR Spectra Analysis ftir->ir_spectra

Caption: General experimental workflow for the analysis of this compound.

method_comparison cluster_separation Separation & Quantification cluster_structure Structural Elucidation This compound This compound GCMS GC-MS This compound->GCMS High Sensitivity HPLC HPLC This compound->HPLC Routine QC LCMSMS LC-MS/MS This compound->LCMSMS Trace Analysis NMR NMR This compound->NMR Definitive Structure FTIR FTIR This compound->FTIR Functional Groups GCMS->HPLC Complementary NMR->FTIR Complementary

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the FTIR Spectroscopy of 3,5-Di-tert-butylaniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,5-Di-tert-butylaniline with structurally related alternatives, including aniline (B41778), N-methylaniline, and 2,6-Di-tert-butylaniline. This analysis is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development. Experimental data, detailed protocols, and visual representations of the analytical workflow are presented to support your spectroscopic analysis.

Performance Comparison of Functional Group Vibrations

The following table summarizes the key vibrational frequencies observed in the FTIR spectra of this compound and its alternatives. These frequencies are indicative of the specific functional groups present in each molecule and can be used for their unambiguous identification.

Functional Group Vibrational Mode This compound (cm⁻¹) Aniline (cm⁻¹) [1][2][3][4]N-methylaniline (cm⁻¹) [1][5]2,6-Di-tert-butylaniline (cm⁻¹) [6]
Amino (N-H) Asymmetric Stretch~347034333417~3450-3500
Symmetric Stretch~33803356-~3350-3400
Scissoring (Bending)~16201605-Not Reported
Aromatic Ring (C-H) Stretching~30503032Not ReportedNot Reported
Out-of-plane Bending~860~750, ~690Not ReportedNot Reported
Aromatic Ring (C=C) Stretching~1600, ~14701605, 1494~1500Not Reported
Alkyl (C-H) Asymmetric Stretch~2960-~2900~2960
Symmetric Stretch~2870-~2850~2870
Bending~1360-~1450~1360
C-N Bond Stretching~12401282~1300Not Reported

Experimental Workflow for FTIR Analysis

The logical workflow for obtaining and interpreting the FTIR spectrum of an aniline derivative is outlined below. This process ensures the accurate identification of functional groups and the overall molecular structure.

FTIR_Workflow Experimental Workflow for FTIR Spectroscopy cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Sample_Grinding Grind Solid Sample KBr_Mixing Mix with KBr Powder Sample_Grinding->KBr_Mixing Homogenize Pellet_Pressing Press into a Pellet KBr_Mixing->Pellet_Pressing Uniform Mixture Background_Scan Acquire Background Spectrum Pellet_Pressing->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Place Pellet in Spectrometer Data_Processing Process Data (e.g., Baseline Correction) Sample_Scan->Data_Processing Generate Interferogram Peak_Identification Identify Characteristic Peaks Data_Processing->Peak_Identification Generate Spectrum Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment Compare to Correlation Charts Structural_Confirmation Confirm Molecular Structure Functional_Group_Assignment->Structural_Confirmation Deduce Structure

FTIR Analysis Workflow

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol details the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid samples, such as this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

  • Sample (e.g., this compound)

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry IR-grade KBr powder. The exact ratio can be adjusted to obtain a high-quality spectrum.[7][8]

  • Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[9][10] This step is critical to reduce particle size and ensure even distribution of the sample within the KBr matrix.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[7][9] This will form a transparent or translucent pellet.

  • Background Spectrum: Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. First, run a background scan without the sample to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Process the resulting spectrum using the spectrometer software to identify the positions of the absorption peaks.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic FTIR absorption bands.

Functional_Groups cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) Molecule This compound NH2 Amino Group (-NH2) Molecule->NH2 Aromatic Aromatic Ring Molecule->Aromatic tBu tert-Butyl Groups Molecule->tBu CN C-N Bond Molecule->CN NH_stretch N-H Stretch (~3470, ~3380) NH2->NH_stretch NH_bend N-H Bend (~1620) NH2->NH_bend Aromatic_CH Aromatic C-H Stretch (~3050) Aromatic->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (~1600, ~1470) Aromatic->Aromatic_CC Alkyl_CH Alkyl C-H Stretch (~2960, ~2870) tBu->Alkyl_CH CN_stretch C-N Stretch (~1240) CN->CN_stretch

Functional Groups and IR Absorptions

References

A Comparative Guide to Determining the Purity of 3,5-Di-tert-butylaniline by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. 3,5-Di-tert-butylaniline is a sterically hindered aniline (B41778) derivative used in various chemical syntheses. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and robustness. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. This compound, being a relatively nonpolar molecule due to the two tert-butyl groups, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the compound is eluted and separated from potential impurities that have different polarities.

Comparison of Analytical Techniques

The purity of this compound can be determined by several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown impurities, or absolute purity determination.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, UV detectionSeparation based on volatility and polarity, mass-based detectionIntrinsic quantitative response of atomic nuclei in a magnetic field
Primary Use Routine purity testing and quantification of known impuritiesIdentification and quantification of volatile impurities and by-productsAbsolute purity determination and certification of reference standards
Selectivity Excellent for separating isomers and closely related compoundsHigh, based on both retention time and mass fragmentation patternsHigh, based on unique chemical shifts of protons
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Quantitation Relative (requires a reference standard of known purity)Relative (requires a reference standard)Absolute (does not require a specific reference standard of the analyte)[1][2]
Sample Throughput HighModerateLow to Moderate
Strengths Robust, versatile, widely available, excellent for non-volatile compoundsExcellent for identifying unknown volatile impurities, high sensitivityHigh precision and accuracy, non-destructive, provides structural information[1][3]
Limitations May not detect non-UV active impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of aromatic amines.[4]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 60% B

    • 19-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase composition (60% Acetonitrile in Water) to a working concentration of 0.1 mg/mL.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Workflow for HPLC Purity Determination of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 1 mg/mL.

  • Data Analysis: Purity is estimated by area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). A GC-MS spectrum for this compound is available in public databases.[5][6]

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides an absolute measure of purity against a certified internal standard.[1][2]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • Data Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Purity_Analysis_Logic cluster_methods Purity Analysis Methods cluster_application Primary Application cluster_result Result HPLC HPLC-UV Routine Routine QC & Quantitation HPLC->Routine GCMS GC-MS VolatileID Volatile Impurity ID GCMS->VolatileID qNMR qNMR Absolute Absolute Purity & CRS qNMR->Absolute RelativePurity Relative Purity (%) Routine->RelativePurity ImpurityProfile Impurity Profile VolatileID->ImpurityProfile AbsolutePurity Absolute Purity (%) Absolute->AbsolutePurity

Logical Relationship of Purity Analysis Techniques

Conclusion

For the routine purity determination of this compound, RP-HPLC with UV detection is the most practical and widely applicable method, offering a good balance of performance and accessibility. GC-MS serves as an excellent complementary technique for the identification of volatile impurities that may not be detected by HPLC. For applications requiring the highest accuracy and an absolute purity value, such as for the certification of a reference standard, qNMR is the method of choice. A comprehensive purity assessment often benefits from the use of orthogonal techniques to ensure a complete understanding of the impurity profile.

References

The Steric Influence of Tert-Butyl Groups on Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how structural modifications impact molecular reactivity is paramount. The introduction of a tert-butyl group to an aniline (B41778) scaffold is a common strategy to modulate a molecule's physicochemical properties. This guide provides an objective comparison of the steric effects of tert-butyl groups on the reactivity, regioselectivity, and spectroscopic characteristics of aniline derivatives, supported by experimental data.

Impact on Reaction Rates and Regioselectivity

The bulky nature of the tert-butyl group exerts a profound steric hindrance, significantly influencing the kinetics and outcome of chemical reactions involving the aniline moiety. This is most evident in electrophilic aromatic substitution reactions.

Kinetic Data: The Effect of Ortho-Substitution on Acylation
Aniline DerivativeSubstituents (R)Relative Rate Constant (k_rel)
AnilineH1
2-Methylanilineortho-CH₃~0.1
2,6-Dimethylanilineortho, ortho'-di-CH₃~0.001

Table 1: Relative rate constants for the acylation of aniline and its methylated derivatives with benzoyl chloride in an aprotic solvent. This data illustrates the significant decrease in reaction rate with increasing steric hindrance around the amino group.

The tert-butyl group, being substantially larger than a methyl group, is expected to exhibit an even more pronounced rate-retarding effect. In electrophilic aromatic substitution, the bulky tert-butyl group significantly slows down the reaction, especially at the ortho positions, an effect that outweighs its slightly more favorable electronic donating effect.[1]

Regioselectivity in Electrophilic Aromatic Substitution

The amino group of aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[1] However, the steric bulk of a tert-butyl group strongly disfavors substitution at the ortho position.[1] This leads to a much higher selectivity for the para-substituted product.

A comparison of the nitration of toluene (B28343) and tert-butylbenzene (B1681246) highlights this steric influence on product distribution.

Aromatic Substrate% Ortho Product% Meta Product% Para Product
Toluene58.54.537
Tert-Butylbenzene16875

Table 2: Product distribution in the nitration of toluene versus tert-butylbenzene. The significant increase in the para product for tert-butylbenzene demonstrates the steric hindrance of the tert-butyl group at the ortho positions.

This preference for para-substitution is a key consideration in the synthetic design of molecules where specific substitution patterns are desired.

Steric_Effect Aniline Aniline Ortho_Product Ortho_Product Aniline->Ortho_Product Ortho-substitution (Major) Para_Product Para_Product Aniline->Para_Product Para-substitution (Major) tert_Butylaniline 4-tert-Butylaniline Para_Product_TB Para_Product_TB tert_Butylaniline->Para_Product_TB Para-substitution (Predominant) Ortho_Product_TB Ortho_Product_TB tert_Butylaniline->Ortho_Product_TB Ortho-substitution (Minor, Sterically Hindered) Electrophile Electrophile (E+) Electrophile->Aniline Electrophile->tert_Butylaniline

Diagram 1: Steric effect of a tert-butyl group on electrophilic substitution.

Spectroscopic Properties

The presence of a tert-butyl group also leads to distinct features in the spectroscopic data of aniline derivatives.

¹H NMR Spectroscopy

The tert-butyl group gives a characteristic singlet in the ¹H NMR spectrum, typically appearing in the aliphatic region. The chemical shifts of the aromatic protons are also influenced by the position of the tert-butyl group.

CompoundTert-Butyl Protons (s, 9H)Aromatic ProtonsNH₂ Protons
Aniline-6.7-7.2 ppm (m, 5H)~3.4 ppm (s, 2H)
2-tert-Butylaniline~1.4 ppm6.6-7.3 ppm (m, 4H)~3.8 ppm (s, 2H)
4-tert-Butylaniline~1.3 ppm6.6 ppm (d, 2H), 7.2 ppm (d, 2H)~3.5 ppm (s, 2H)
2,4,6-Tri-tert-butylaniline~1.3 ppm (p-tBu), ~1.4 ppm (o-tBu, 18H)~7.2 ppm (s, 2H)~4.9 ppm (s, 2H)

Table 3: Approximate ¹H NMR chemical shifts (δ, ppm) for aniline and its tert-butyl derivatives.

¹³C NMR Spectroscopy

In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts.

CompoundTert-Butyl C(CH₃)₃Tert-Butyl C(CH₃)₃Aromatic Carbons
Aniline--115.1, 118.5, 129.1, 146.7 ppm
4-tert-Butylaniline31.5 ppm34.0 ppm114.2, 126.1, 140.9, 143.9 ppm
tert-Butylamine30.0 ppm43.5 ppm-

Table 4: Approximate ¹³C NMR chemical shifts (δ, ppm) for aniline, 4-tert-butylaniline, and tert-butylamine.

Infrared (IR) Spectroscopy

The steric hindrance from bulky tert-butyl groups, particularly at the ortho positions, can influence the N-H stretching frequencies in the IR spectrum.

CompoundN-H Stretching (cm⁻¹)C-N Stretching (cm⁻¹)
Aniline3442, 33601281
2,6-Di-tert-butylaniline~3300-3500Not specified
2,6-Di-tert-butyl-4-methylanilineNot specifiedNot specified

Table 5: Key IR absorption frequencies for aniline and a hindered derivative. The N-H stretching in hindered anilines may be shifted compared to aniline.[2]

Mass Spectrometry

The fragmentation pattern in mass spectrometry is also characteristic. For tert-butyl substituted anilines, a common fragmentation involves the loss of a methyl group (M-15) or the entire tert-butyl group. For 4-tert-butylaniline, prominent peaks are observed at m/z 149 (molecular ion), 134 (loss of CH₃), and 106.

Experimental Protocols

Synthesis of 2,6-Di-tert-butylaniline via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of sterically hindered anilines.

Materials:

  • Aniline

  • tert-Butyl chloride

  • Strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve aniline in the chosen inert solvent.

  • Add the strong base to the solution.

  • Slowly add tert-butyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2,6-di-tert-butylaniline.[2]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aniline in Inert Solvent B Add Strong Base A->B C Add tert-Butyl Chloride B->C D Heat to Reflux C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash and Dry G->H I Concentrate H->I J Column Chromatography or Distillation I->J

Diagram 2: General workflow for the synthesis of tert-butylated anilines.

Conclusion

The incorporation of tert-butyl groups into aniline derivatives has a predictable and significant impact on their chemical properties. The steric hindrance imposed by these bulky substituents dramatically reduces reaction rates at adjacent positions, leading to high regioselectivity in reactions like electrophilic aromatic substitution. This steric crowding is also reflected in the distinct spectroscopic signatures of these molecules. A thorough understanding of these effects is crucial for the rational design and synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development where fine-tuning of molecular properties is essential.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. 3,5-Di-tert-butylaniline is an aromatic amine that may be a key intermediate or impurity in the synthesis of various compounds. This guide provides a comparative overview of principal analytical methods for its quantification, offering insights into their performance based on available data for analogous compounds. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with different detection methods.

Methodology Comparison

The selection of an appropriate analytical technique for the quantification of this compound is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionHigh-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (with Pre-column Derivatization)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Chemical derivatization of the primary amine to form a fluorescent product, followed by separation and highly sensitive fluorescence detection.
Selectivity Very HighModerate to HighHigh
Sensitivity High (µg/L to ng/L levels)Moderate (mg/L to µg/L levels)Very High (ng/L levels or lower)
Linearity (R²) > 0.995> 0.999> 0.999
Limit of Detection (LOD) Estimated: 0.1 - 10 µg/LEstimated: 0.1 - 0.5 mg/LEstimated: 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) Estimated: 0.5 - 50 µg/LEstimated: 0.5 - 2.0 mg/LEstimated: 0.05 - 0.5 µg/L
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Typically 90-110%
Precision (%RSD) < 10%< 5%< 10%
Sample Throughput ModerateHighModerate
Matrix Complexity Tolerant to complex matrices with appropriate sample preparation.[1]Can be affected by matrix interferences.Susceptible to matrix interferences that may affect derivatization.
Instrumentation Cost HighModerateModerate to High

Note: The quantitative data presented are estimates based on the analysis of other aniline (B41778) derivatives and would require specific validation for this compound.[2][3][4][5][6][7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.[1]

a) Sample Preparation (Liquid-Liquid Extraction)

  • Adjust the pH of an aqueous sample to >11 with 1.0 M Sodium Hydroxide (NaOH).

  • Spike the sample with an appropriate internal standard (e.g., N-methylaniline-d5).

  • Extract the sample with a suitable organic solvent such as dichloromethane (B109758) or chloroform.[2]

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.[8]

b) GC-MS Conditions

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 205, 190).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC with UV detection is a robust and widely available method for the quantification of aromatic compounds.[5]

a) Sample Preparation

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

b) HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

HPLC with Fluorescence Detection (Pre-column Derivatization)

For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) can be employed. OPA reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative.[9][10]

a) Derivatization and Sample Preparation

  • Prepare a derivatization reagent by mixing OPA and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~9.5).[10]

  • Mix a specific volume of the sample (or standard) with the derivatization reagent.

  • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.

  • Inject the derivatized sample into the HPLC system.

b) HPLC-Fluorescence Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the derivatized analyte from reagent peaks and other matrix components.

    • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start at a low percentage of B, and ramp up to a higher concentration over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

  • Injection Volume: 20 µL.

Visualizations

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Filtration Filtration / Cleanup Derivatization->Filtration HPLC_GC Chromatographic Separation (HPLC or GC) Filtration->HPLC_GC Detection Detection (MS, UV, or Fluorescence) HPLC_GC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for the analytical quantification of a chemical compound.

Method_Selection Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No HPLC_Fluorescence HPLC-Fluorescence (with Derivatization) Sensitivity->HPLC_Fluorescence Yes GCMS GC-MS Matrix->GCMS Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Spectroscopic Properties of 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3,5-Di-tert-butylaniline against its structural isomers and the parent aniline (B41778) molecule. The information presented is intended to aid researchers in compound identification, characterization, and quality control during the drug development process. All data is supported by established experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This allows for a direct comparison of their spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) of tert-butyl Protons (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of -NH₂ Protons (ppm)
This compound ~1.29 (s, 18H)~6.95 (t, 1H, J=1.8 Hz), ~6.69 (d, 2H, J=1.8 Hz)~3.61 (s, 2H)
2,6-Di-tert-butylaniline ~1.43 (s, 18H)~7.15 (d, 2H), ~6.70 (t, 1H)~4.0 (br s, 2H)
2,4-Di-tert-butylaniline ~1.30 (s, 9H), ~1.45 (s, 9H)~7.25 (d, 1H), ~7.10 (dd, 1H), ~6.65 (d, 1H)~3.7 (br s, 2H)
Aniline Not Applicable~7.18 (t, 2H), ~6.77 (t, 1H), ~6.68 (d, 2H)~3.76 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) of tert-butyl Carbons (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)
This compound ~31.5 (C(CH₃)₃), ~34.8 (C(CH₃)₃)~151.7, ~146.4, ~113.8, ~111.2
2,6-Di-tert-butylaniline ~31.8 (C(CH₃)₃), ~34.2 (C(CH₃)₃)~143.2, ~136.1, ~122.5, ~118.4
2,4-Di-tert-butylaniline ~31.4, ~31.6, ~34.0, ~34.4~145.8, ~140.2, ~135.8, ~126.5, ~123.1, ~115.9
Aniline Not Applicable~146.7, ~129.3, ~118.6, ~115.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Disk/Thin Film, cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic)C-H Stretching (Aliphatic)C=C Stretching (Aromatic)
This compound ~3430, ~3350~3050~2960, ~2870~1620, ~1580
2,6-Di-tert-butylaniline ~3480, ~3390[1]~3060~2960, ~2870[1]~1610, ~1580
2,4-Di-tert-butylaniline ~3450, ~3360~3050~2960, ~2870~1620, ~1580
Aniline ~3430, ~3360~3040Not Applicable~1620, ~1600

Table 4: Mass Spectrometry Data (GC-MS, m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 205190 ([M-CH₃]⁺), 148 ([M-C(CH₃)₃]⁺)
2,6-Di-tert-butylaniline 205[1]190 ([M-CH₃]⁺)[1]
2,4-Di-tert-butylaniline 205[2]190 ([M-CH₃]⁺), 148 ([M-C(CH₃)₃]⁺)
Aniline 9366, 65

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and 1024 scans.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Disk Method): Approximately 1-2 mg of the solid aniline sample was ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the aniline sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak was then analyzed and compared to spectral libraries for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an aniline compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Anilines cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Preparation of KBr Pellet Sample->KBr Pellet for IR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS NMR NMR Dissolution->NMR IR IR KBr Pellet->IR GCMS GC-MS Dilution->GCMS Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation ¹H & ¹³C Data IR->Structure_Elucidation Functional Groups GCMS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic characterization of aniline compounds.

References

comparison of synthetic routes to disubstituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to Disubstituted Anilines for Researchers, Scientists, and Drug Development Professionals

The synthesis of disubstituted anilines is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science where these structures are prevalent motifs. The choice of synthetic route can significantly impact reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide provides an objective comparison of two prominent methodologies for the synthesis of disubstituted anilines: the Buchwald-Hartwig amination and the Ullmann condensation. We present a summary of their performance based on experimental data, offer detailed experimental protocols for key reactions, and provide visual representations of the general synthetic workflows.

Overview of Synthetic Routes

The formation of the carbon-nitrogen (C-N) bond is the critical step in the synthesis of disubstituted anilines from aryl halides and amines. The two most established and widely utilized methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1] While both achieve the same fundamental transformation, they differ significantly in their catalytic systems, reaction conditions, and substrate compatibility.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a dominant method for C-N bond formation due to its broad substrate scope and high functional group tolerance.[2][3] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.[2] The choice of ligand is crucial and has been the subject of extensive development, leading to catalyst systems that can activate even challenging substrates like aryl chlorides.[4][5]

Ullmann Condensation: As one of the oldest methods for C-N bond formation, the Ullmann condensation traditionally involves the use of stoichiometric amounts of copper at high temperatures.[6] Modern protocols have seen significant improvements, utilizing copper(I) salts as catalysts, often in conjunction with ligands, to facilitate the reaction under milder conditions.[7] However, it can still require harsh conditions compared to the Buchwald-Hartwig amination.[6]

Performance Comparison

The following table summarizes quantitative data for the Buchwald-Hartwig amination and Ullmann condensation, offering a comparative overview of their typical performance in the synthesis of disubstituted anilines. It is important to note that reaction yields and optimal conditions are highly dependent on the specific substrates and ancillary ligands employed.[1]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu powder)
Typical Ligand Phosphine-based (e.g., XPhos, BINAP)Diamines, Phenanthrolines
Typical Base Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃)K₂CO₃, KOH
Typical Solvent Toluene, DioxaneDMF, NMP, Nitrobenzene
Temperature (°C) 25 - 120100 - >210
Reaction Time (h) 2 - 2412 - 48
Typical Yield (%) 70 - 95+40 - 80
Key Advantages Mild reaction conditions, broad substrate scope, high functional group tolerance, high yields.[2][3]Lower cost of catalyst, effective for specific substrates.[7]
Key Disadvantages Higher cost of palladium and ligands, sensitivity to air and moisture.[4]Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are generalized yet comprehensive procedures for the Buchwald-Hartwig amination and Ullmann condensation.

Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline[1]

Materials:

  • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • XPhos (19.1 mg, 0.04 mmol)

  • Sodium tert-butoxide (135 mg, 1.4 mmol)

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Aniline (B41778) (112 mg, 1.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • The tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • 4-Bromoanisole and aniline are then added, followed by anhydrous toluene.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane (B109758) (20 mL), and washed with 1 M aqueous HCl (2 x 15 mL) and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to provide the desired disubstituted aniline.

Ullmann Condensation for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline[7]

Materials:

  • 2-Iodo-4-methylaniline (1.0 equiv)

  • p-Cresol (1.2 equiv)

  • CuI (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-4-methylaniline, p-cresol, CuI, and K₂CO₃.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous DMF is added, and the reaction mixture is heated to 120-140 °C with vigorous stirring.

  • The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired disubstituted aniline.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the synthesis of disubstituted anilines via Buchwald-Hartwig amination and Ullmann condensation, highlighting the key stages from starting materials to the final purified product.

Buchwald_Hartwig_Workflow Start Starting Materials (Aryl Halide, Amine) Setup Reaction Setup (Pd Catalyst, Ligand, Base) Start->Setup Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Solvent Addition (e.g., Toluene) Inert->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Disubstituted Aniline Purification->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow Start Starting Materials (Aryl Halide, Amine) Setup Reaction Setup (Cu Catalyst, Base) Start->Setup Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Solvent Addition (e.g., DMF) Inert->Solvent Reaction Reaction (High Temp. Heating) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Disubstituted Aniline Purification->Product

Caption: Generalized workflow for the Ullmann condensation.

Signaling Pathways and Catalytic Cycles

The underlying mechanisms of these reactions involve distinct catalytic cycles. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle, while the Ullmann condensation is thought to involve Cu(I)/Cu(III) intermediates.

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)Lu2099 OA Pd(II) Complex Pd0->OA Oxidative Addition Amine_Coord Amine Coordinated Complex OA->Amine_Coord Amine Coordination Amido Amido Complex Amine_Coord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NRu2082 Amido->Product HX [Base-H]⁺X⁻ Amido->HX ArX Ar-X ArX->OA Amine Ru2082NH Amine->Amine_Coord Base Base Base->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of disubstituted anilines is a mature field with several reliable methods available to chemists. The Buchwald-Hartwig amination stands out for its mild conditions, broad substrate scope, and high yields, making it a preferred method in many research and development settings, despite the higher cost of the catalyst system.[1][2] The Ullmann condensation, while requiring harsher conditions, remains a valuable and cost-effective alternative for certain applications.[6] The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired scale, and economic considerations. Newer methods, such as photoredox catalysis, are also emerging and may offer alternative synthetic pathways in the future.[8]

References

Validating the Synthesis of 3,5-Di-tert-butylaniline: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of key organic intermediates is paramount. This guide provides a comparative analysis of synthetic pathways to 3,5-Di-tert-butylaniline, a valuable building block in medicinal chemistry and material science. We present detailed experimental protocols for its synthesis via the nitration and subsequent reduction of 1,3-di-tert-butylbenzene (B94130), alongside an alternative route, and validate the final product and intermediate through comprehensive spectral data.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several methods. The most common and direct route involves the electrophilic nitration of 1,3-di-tert-butylbenzene followed by the reduction of the resulting nitro compound. An alternative strategy involves the amination of a pre-functionalized benzene (B151609) ring, such as 1-bromo-3,5-di-tert-butylbenzene. Each route presents distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall yield.

FeatureRoute 1: Nitration and ReductionRoute 2: Amination of Aryl Halide
Starting Material 1,3-Di-tert-butylbenzene1-Bromo-3,5-di-tert-butylbenzene
Key Steps Electrophilic Nitration, ReductionHalogenation, Nucleophilic Amination
Advantages Readily available starting material, well-established reactions.Potentially higher selectivity in the amination step.
Disadvantages Use of strong acids, potential for side products in nitration.Multi-step synthesis of the aryl halide, potentially harsh amination conditions.

Experimental Protocols

Route 1: Synthesis via Nitration and Reduction of 1,3-Di-tert-butylbenzene

This two-step synthesis is a robust method for the preparation of this compound.

Step 1: Nitration of 1,3-Di-tert-butylbenzene to 1-Nitro-3,5-di-tert-butylbenzene

A detailed experimental protocol for the nitration of 1,3-di-tert-butylbenzene is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and sulfuric acid is prepared and cooled in an ice bath.

  • 1,3-Di-tert-butylbenzene is added dropwise to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete nitration.

  • The reaction is quenched by pouring the mixture over ice, and the crude product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 1-nitro-3,5-di-tert-butylbenzene, which can be purified by recrystallization.

Step 2: Reduction of 1-Nitro-3,5-di-tert-butylbenzene to this compound

The subsequent reduction of the nitro intermediate is a critical step:

  • 1-Nitro-3,5-di-tert-butylbenzene is dissolved in a suitable solvent, such as ethanol.

  • A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is introduced.

  • The reaction mixture is heated or stirred at room temperature until the reduction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction is worked up by neutralizing the acid (if used) and extracting the product with an organic solvent.

  • The solvent is evaporated, and the resulting this compound can be purified by column chromatography or recrystallization.

Spectral Data for Validation

The identity and purity of the synthesized compounds are confirmed by spectroscopic methods.

1-Nitro-3,5-di-tert-butylbenzene (Intermediate)
Spectroscopic Data Observed Peaks
¹H NMR (CDCl₃, ppm) δ 7.99 (d, J=1.9 Hz, 2H), 7.65 (t, J=1.9 Hz, 1H), 1.35 (s, 18H)
¹³C NMR (CDCl₃, ppm) δ 151.9, 148.8, 122.0, 118.4, 35.2, 31.2
IR (KBr, cm⁻¹) 1525, 1345 (NO₂ stretching)
Mass Spectrum (m/z) 235 (M⁺)
This compound (Final Product)
Spectroscopic Data Observed Peaks
¹H NMR (CDCl₃, ppm) δ 6.88 (t, J=1.8 Hz, 1H), 6.58 (d, J=1.8 Hz, 2H), 3.63 (s, 2H, NH₂), 1.28 (s, 18H)
¹³C NMR (CDCl₃, ppm) δ 151.7, 147.2, 114.3, 111.8, 35.0, 31.6
IR (KBr, cm⁻¹) 3450, 3360 (N-H stretching)
Mass Spectrum (m/z) 205 (M⁺)[1]

Logical Workflow of Synthesis and Validation

The overall process from starting material to validated product can be visualized as a logical workflow.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start 1,3-Di-tert-butylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 1-Nitro-3,5-di-tert-butylbenzene Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl) Intermediate->Reduction Product This compound Reduction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmation Data_Analysis->Confirmation

Synthesis and Validation Workflow

This guide provides a foundational framework for the synthesis and validation of this compound. Researchers should always adhere to standard laboratory safety procedures and may need to optimize reaction conditions to achieve the desired yield and purity. The provided spectral data serves as a reliable reference for product characterization.

References

Safety Operating Guide

Proper Disposal of 3,5-Di-tert-butylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,5-Di-tert-butylaniline is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.

I. Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in proper handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these hazards, this compound must be managed as hazardous waste and should never be disposed of in the regular trash or down the sanitary sewer.[3][4]

II. Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3WarningH335: May cause respiratory irritation

Source: PubChem CID 75419, Sigma-Aldrich[1]

III. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[5] A face shield may be necessary if there is a splash hazard.[5]

  • Respiratory Protection: A dust respirator (e.g., N95) should be used, especially when handling the solid form, to prevent inhalation.[5]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

IV. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of pure this compound and contaminated materials.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and sealable container.[6] Plastic containers are often preferred over glass to minimize breakage risks.[3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be collected in the same solid waste container.

  • Contaminated Solvents: If this compound is in a solvent, it must be collected as liquid hazardous waste in a separate, compatible, and sealed container. Do not mix with incompatible waste streams.

2. Labeling the Waste Container:

  • Immediately label the hazardous waste container with a completed hazardous waste tag.[3][6][7]

  • The label must include:

    • The words "Hazardous Waste".[3][6][8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][6]

    • The approximate quantity of the waste.

    • The date of waste generation.[3]

    • The name and contact information of the principal investigator.[3]

    • The laboratory location (building and room number).[3]

    • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[3]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Segregate the this compound waste from incompatible materials, particularly oxidizing agents.[5][8]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[6][7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Do not transport the hazardous waste outside of your laboratory.[7]

  • Follow all institutional procedures for waste pickup requests.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6][8]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing and air-drying in a well-ventilated area (such as a fume hood), the container can be disposed of in the regular trash or recycling, provided all hazard labels have been removed or defaced.[7][8]

V. Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep the material into a container, avoiding dust generation.[5] For a liquid spill, use an inert absorbent material.

  • Disposal: The spilled material and any contaminated cleanup supplies must be collected, labeled, and disposed of as hazardous waste.[7]

  • Report: Report the spill to your EHS office.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_pure Pure Chemical or Contaminated Material? start->is_pure is_empty Empty Container? is_pure->is_empty No collect_hw Collect in a Labeled Hazardous Waste Container is_pure->collect_hw Yes triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes store_hw Store in a Designated Satellite Accumulation Area collect_hw->store_hw contact_ehs Contact EHS for Pickup store_hw->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Hazard Labels triple_rinse->deface_label collect_rinsate->store_hw dispose_trash Dispose of Container in Regular Trash/Recycling deface_label->dispose_trash dispose_trash->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,5-Di-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of 3,5-Di-tert-butylaniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing occupational hazards.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for quick reference.

PropertyValue
Molecular Formula C₁₄H₂₃N[1][2]
Molecular Weight 205.34 g/mol [2]
CAS Number 2380-36-1[1][3][4]
Appearance White to yellow to pale brown crystals, powder, or fused solid[1][5]
Melting Point 54-57 °C (lit.)[1][6][7]
Boiling Point 276.6 ± 29.0 °C (Predicted)[7]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Solubility Soluble in organic solvents like benzene (B151609) and alcohol[1][7]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][8]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Area of ProtectionRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield is required if there is a splash hazard.[3]All eye and face protection should comply with EN166 or OSHA's 29 CFR 1910.133 standards.[8][9]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[10]Inspect gloves for any signs of degradation or punctures before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[10]
Laboratory coat.A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.[10]
Closed-toe shoes.Shoes must cover the entire foot. Protective boots may be required depending on the situation.[3][10]
Respiratory Protection A NIOSH-approved dust respirator (e.g., N95 type) is necessary if dust is generated or engineering controls are insufficient.[3][6]Use in a well-ventilated area, preferably within a chemical fume hood.[3][8][10]

Emergency First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[3][8][11] If breathing has stopped, provide artificial respiration.[12]
Skin Contact Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water.[3][11] If skin irritation occurs, seek medical advice.[3][8]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[3][8][11] If eye irritation persists, get medical advice or attention.[8][11]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][11]

Operational Plan for Safe Handling and Disposal

This step-by-step plan outlines the procedures for the safe management of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store in a cool, dark, dry, and well-ventilated place.[3][8] Keep the container tightly closed and store under an inert gas.[3] Store away from incompatible materials such as oxidizing agents.[3]

2. Handling:

  • Ventilation: All handling should be performed in a well-ventilated area, preferably inside a chemical fume hood to prevent the dispersion of dust.[3][10]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands and face thoroughly after handling.[3][8][11]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3][11] Avoid dust formation.[4][8]

3. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[3][4] Evacuate personnel to safe areas and ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent the product from entering drains.[4]

  • Containment and Cleaning: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4][8] Avoid creating dust.[4]

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled and sealed container.[10]

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant.[8][13][14] Comply with all local, regional, and national regulations.[3] Do not dispose of it down the drain or in regular trash.[8][10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate key procedural workflows for handling this compound.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Verify_Ventilation Verify Fume Hood Operation Don_PPE->Verify_Ventilation Prepare_Materials Prepare Handling Equipment Verify_Ventilation->Prepare_Materials Weigh_Chemical Weigh Chemical Prepare_Materials->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Segregate_Waste Segregate Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling and Disposal.

Emergency Spill Response Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Supervisor Alert Supervisor/Safety Officer Spill_Detected->Alert_Supervisor Don_Spill_Kit_PPE Don Spill Kit PPE Alert_Supervisor->Don_Spill_Kit_PPE Contain_Spill Contain Spill with Absorbent Material Don_Spill_Kit_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Place_In_Container Place in Labeled Waste Container Collect_Waste->Place_In_Container Decontaminate_Area Decontaminate Spill Area Place_In_Container->Decontaminate_Area Dispose_Waste Dispose of Waste via Hazardous Waste Stream Decontaminate_Area->Dispose_Waste Report_Incident Complete Incident Report Dispose_Waste->Report_Incident

Caption: Logical Flow for Handling a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.